molecular formula C38H70N2O13 B10785725 Lexithromycin

Lexithromycin

Cat. No.: B10785725
M. Wt: 763.0 g/mol
InChI Key: HPZGUSZNXKOMCQ-WBUQDZNBSA-N
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Description

Lexithromycin is a useful research compound. Its molecular formula is C38H70N2O13 and its molecular weight is 763.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30?,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-WBUQDZNBSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H](C([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

Lexithromycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin (CAS 53066-26-5), a semi-synthetic macrolide antibiotic, is a derivative of erythromycin.[1][2][3] Structurally identified as erythromycin, 9-(O-methyloxime), it was developed to improve upon the physicochemical and pharmacokinetic properties of its parent compound, offering enhanced acid stability and hydrophobicity.[2][3] Like other macrolides, this compound is a protein synthesis inhibitor that targets the 50S subunit of the bacterial ribosome. While it was investigated for its therapeutic potential, including in the context of HIV, it has been discontinued from clinical trials. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, aimed at supporting further research and development in the field of macrolide antibiotics.

Chemical Structure and Physicochemical Properties

This compound is a derivative of erythromycin A, where the ketone at position 9 of the aglycone ring is converted to a methoxime. This modification is key to its improved stability in acidic environments compared to erythromycin.

Chemical Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2-one

Synonyms: Erythromycin A 9-methoxime, Wy-48314

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53066-26-5
Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: 10 mM
SMILES CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--N(C)C">C@@H--INVALID-LINK--(O)C--INVALID-LINK--/C(=N/OC)/--INVALID-LINK----INVALID-LINK--[C@]1(C)O
InChI Key HPZGUSZNXKOMCQ-SQYJNGITSA-N

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 50S_subunit->Exit_Tunnel contains Peptidyl_Transferase_Center Peptidyl Transferase Center 50S_subunit->Peptidyl_Transferase_Center contains Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Elongation 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available in the public domain. However, based on the methodologies for related erythromycin derivatives, the following sections outline the probable approaches for synthesis and analysis.

Synthesis of this compound (Erythromycin, 9-(O-methyloxime))

The synthesis of this compound would likely follow a procedure similar to that of other erythromycin oxime derivatives. This involves the reaction of erythromycin A with hydroxylamine, followed by methylation.

Hypothetical Protocol:

  • Oxime Formation: Erythromycin A is dissolved in a suitable solvent such as isopropanol. An aqueous solution of hydroxylamine is added to the erythromycin solution. A mild acid catalyst, like acetic acid, is then introduced to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 50-60°C) to facilitate the formation of the 9-oxime.

  • Methylation: The resulting erythromycin A 9-oxime is then subjected to methylation. This step would likely involve a methylating agent in the presence of a base and a polar aprotic solvent.

  • Purification: The final product, this compound, would be purified using standard techniques such as crystallization or chromatography to remove any unreacted starting materials and byproducts.

synthesis_workflow Erythromycin_A Erythromycin A Oxime_Formation Oxime Formation Erythromycin_A->Oxime_Formation Hydroxylamine Hydroxylamine + Acetic Acid (in Isopropanol) Hydroxylamine->Oxime_Formation Erythromycin_A_9_oxime Erythromycin A 9-oxime Oxime_Formation->Erythromycin_A_9_oxime Methylation Methylation Erythromycin_A_9_oxime->Methylation Methylating_Agent Methylating Agent (in polar aprotic solvent) Methylating_Agent->Methylation Crude_this compound Crude this compound Methylation->Crude_this compound Purification Purification (Crystallization/Chromatography) Crude_this compound->Purification Lexithromycin_Final This compound Purification->Lexithromycin_Final

Caption: Hypothetical synthesis workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is the standard method for the analysis of erythromycin and its derivatives. A reversed-phase HPLC method would be suitable for the quantification and purity assessment of this compound.

General HPLC Method Parameters for Erythromycin Derivatives:

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase is a critical parameter for achieving good peak shape and separation for basic compounds like macrolides.

  • Detection: UV detection, typically in the range of 200-220 nm.

  • Temperature: Column temperature is often controlled to ensure reproducibility.

Spectrophotometric methods can also be employed for the quantification of erythromycin derivatives, often after a derivatization step to form a colored product.

ADME Profile (Predicted)

Table 2: Predicted ADME Properties of this compound

ParameterPredicted PropertyRationale (Based on Erythromycin and its Derivatives)
Absorption Orally bioavailable with improved acid stability compared to erythromycin.The 9-oxime modification prevents acid-catalyzed degradation in the stomach.
Distribution Wide distribution into most tissues and fluids, with the exception of the brain and cerebrospinal fluid.Macrolides are known to accumulate in tissues.
Metabolism Primarily metabolized in the liver, likely by the cytochrome P450 system, particularly CYP3A4.This is a common metabolic pathway for macrolides.
Excretion Primarily excreted in the bile. A small percentage is excreted in the urine.Biliary excretion is the main route of elimination for erythromycin.

Clinical Development and Discontinuation

Formulations containing this compound were reportedly tested in clinical trials for the treatment of HIV. However, these trials were discontinued. The specific reasons for the discontinuation are not detailed in the available literature. Further investigation into historical clinical trial databases or company archives may provide more insight into the clinical development of this compound (Wy-48314).

Conclusion

This compound represents a chemical modification of erythromycin aimed at improving its pharmaceutical properties. While it demonstrates the characteristic mechanism of action of macrolide antibiotics, its clinical development was halted. The information presented in this guide, compiled from available scientific literature and chemical databases, provides a foundation for researchers interested in the further study of this compound or the design of new macrolide antibiotics with enhanced therapeutic profiles. The provided hypothetical experimental protocols can serve as a starting point for the synthesis and analysis of this compound.

References

The Synthesis of Lexithromycin from Erythromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, a semi-synthetic macrolide antibiotic, is derived from erythromycin A through a two-step chemical modification process. This technical guide provides an in-depth overview of the synthesis of this compound, detailing the chemical transformations, experimental protocols, and relevant quantitative data. The synthesis involves the initial conversion of erythromycin A to its 9-oxime derivative, followed by the O-methylation of the oxime group to yield this compound. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of macrolide antibiotics.

Introduction

Erythromycin, a widely used macrolide antibiotic, has served as a foundational scaffold for the development of numerous semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties.[1] One such derivative is this compound, chemically known as erythromycin 9-(O-methyloxime).[2][3] The synthesis of this compound from erythromycin A is a targeted modification designed to enhance the drug's stability and absorption.[4] This guide outlines the core synthetic pathway, providing detailed experimental procedures and data to facilitate its replication and further research in the field of macrolide chemistry.

Chemical Structures

The chemical structures of the key compounds involved in the synthesis of this compound are presented below.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Erythromycin A [Insert Image of Erythromycin A structure here]C37H67NO13733.93
Erythromycin A 9-oxime [Insert Image of Erythromycin A 9-oxime structure here]C37H68N2O13748.95
This compound [Insert Image of this compound structure here]C38H70N2O13763.0

Synthesis Pathway

The synthesis of this compound from erythromycin A proceeds through a two-step reaction sequence:

  • Oximation: The C9 ketone group of erythromycin A is converted to an oxime group by reacting it with hydroxylamine.

  • O-methylation: The hydroxyl group of the newly formed oxime is then methylated to produce this compound.

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway Erythromycin Erythromycin A Oxime Erythromycin A 9-oxime Erythromycin->Oxime Hydroxylamine, Acetic Acid, Isopropanol This compound This compound Oxime->this compound Methylating Agent, Base, Solvent

Caption: Synthetic pathway of this compound from Erythromycin A.

Experimental Protocols

Step 1: Synthesis of Erythromycin A 9-oxime

This procedure is based on established methods for the oximation of erythromycin A.[5]

Materials:

ReagentMolar Mass ( g/mol )
Erythromycin A733.93
Hydroxylamine (50% aq. solution)33.03
Glacial Acetic Acid60.05
Isopropanol60.10
Isopropyl Acetate102.13
Sodium Hydroxide40.00

Procedure:

  • In a suitable reaction vessel, dissolve Erythromycin A in isopropanol.

  • To this solution, add an aqueous solution of hydroxylamine to form the reaction mixture.

  • Slowly add acetic acid to the reaction mixture.

  • Heat the reaction mixture to a temperature between 45°C and 55°C and maintain for a sufficient period to ensure complete oxime formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add isopropyl acetate to the cooled reaction mixture and stir.

  • Adjust the pH of the mixture to >11.0 using a sodium hydroxide solution.

  • Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to obtain Erythromycin A 9-oxime.

Step 2: Synthesis of this compound (O-methylation of Erythromycin A 9-oxime)

The following protocol is a generalized procedure based on the methylation of erythromycin oxime derivatives.

Materials:

ReagentMolar Mass ( g/mol )
Erythromycin A 9-oxime748.95
Methyl Iodide141.94
Potassium Hydroxide56.11
Dimethylformamide (DMF)73.09
Tetrahydrofuran (THF)72.11

Procedure:

  • Dissolve Erythromycin A 9-oxime in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF).

  • Cool the solution to a temperature between -15°C and 40°C, preferably 0°C to room temperature.

  • Add a methylating agent, such as methyl iodide, to the reaction mixture.

  • Add a base, such as powdered potassium hydroxide, in portions to the mixture while stirring.

  • Stir the reaction mixture for 0.5 to 6 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

  • Collect the precipitate by filtration, wash it with a 10% aqueous ethanol solution, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as isopropyl alcohol.

Data Presentation

Reaction Conditions and Yield

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound. It is important to note that the yield for the O-methylation step is an estimate based on similar reactions, as specific data for this compound synthesis is not widely published.

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Oximation Hydroxylamine, Acetic AcidIsopropanol45-554-6>90
O-methylation Methyl Iodide, Potassium HydroxideDMF/THF0-250.5-680-90 (estimated)
Physicochemical Properties
CompoundAppearanceMelting Point (°C)Solubility
Erythromycin A White crystalline powder135-140Sparingly soluble in water, soluble in alcohols
Erythromycin A 9-oxime Crystalline solid156-159Soluble in organic solvents
This compound SolidNot widely reportedSoluble in DMSO

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_oximation Step 1: Oximation cluster_methylation Step 2: O-methylation Erythromycin_A Erythromycin A Dissolution Dissolve in Isopropanol Erythromycin_A->Dissolution Reaction_1 Add Hydroxylamine & Acetic Acid Dissolution->Reaction_1 Heating Heat to 45-55°C Reaction_1->Heating Workup_1 Work-up & Isolation Heating->Workup_1 Erythromycin_Oxime Erythromycin A 9-oxime Workup_1->Erythromycin_Oxime Dissolution_2 Dissolve in DMF/THF Erythromycin_Oxime->Dissolution_2 Reaction_2 Add Methyl Iodide & KOH Dissolution_2->Reaction_2 Stirring Stir at 0-25°C Reaction_2->Stirring Workup_2 Work-up & Precipitation Stirring->Workup_2 Purification Recrystallization Workup_2->Purification Lexithromycin_Final Pure this compound Purification->Lexithromycin_Final

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from erythromycin A is a straightforward two-step process involving oximation and subsequent O-methylation. This guide provides a detailed framework of the experimental protocols and reaction conditions necessary for this synthesis. While specific quantitative data for the O-methylation step to yield this compound is not extensively documented in publicly available literature, the provided procedures, based on analogous reactions of erythromycin derivatives, offer a robust starting point for its successful synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields and purity, and it is recommended that the reaction progress be closely monitored using appropriate analytical techniques. This guide serves as a valuable technical resource for professionals in the field of medicinal chemistry and drug development.

References

The Molecular Siege: A Technical Guide to the Action of Macrolides on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Lexithromycin" does not correspond to a recognized macrolide antibiotic in widespread scientific literature. This guide will proceed under the assumption that this refers to the broader class of macrolide antibiotics, a prominent family of protein synthesis inhibitors. The mechanisms detailed herein are based on extensive research on well-characterized macrolides such as erythromycin, clarithromycin, and the ketolide telithromycin, which are expected to be representative.

This technical guide offers an in-depth exploration of the mechanism of action of macrolide antibiotics at their core target: the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, kinetic parameters, and experimental methodologies central to the study of these crucial therapeutic agents.

The Target: The Bacterial 70S Ribosome

Macrolide antibiotics exert their bacteriostatic, and in some cases bactericidal, effects by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, these drugs bind to the 50S large ribosomal subunit.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[2] The high degree of conservation of the ribosome structure among bacteria, coupled with sufficient structural divergence from eukaryotic 80S ribosomes, makes it an effective and selective antibiotic target.

Mechanism of Action: Occlusion and Context-Specific Inhibition

The binding of a macrolide molecule to the 50S subunit physically obstructs the NPET.[2] This blockage sterically hinders the progression of the elongating polypeptide chain, leading to the inhibition of protein synthesis.[2] The primary effect is the inhibition of the translocation step, where the ribosome moves along the mRNA to the next codon.

Recent evidence has refined the "tunnel plug" model, revealing a more nuanced, context-specific mechanism of inhibition. The inhibitory activity of macrolides is not uniform for all proteins but is dependent on the specific amino acid sequence of the nascent polypeptide chain. Certain peptide motifs can exacerbate the stalling effect of the bound macrolide, while others may be translated with less impedance. This selective inhibition suggests that macrolides act as modulators of translation rather than global inhibitors.

Below is a diagram illustrating the inhibitory pathway of macrolide antibiotics on the bacterial ribosome.

InhibitionPathway cluster_ribosome Bacterial 70S Ribosome A_site A-site (Aminoacyl-tRNA entry) P_site P-site (Peptidyl-tRNA) E_site E-site (Exit) Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation NPET Nascent Peptide Exit Tunnel (NPET) Macrolide Macrolide Antibiotic Macrolide->NPET Binds to 23S rRNA in 50S subunit Stalled_Complex Stalled Ribosome Complex Macrolide->Stalled_Complex Steric Hindrance Polypeptide->NPET Passage Polypeptide->Stalled_Complex Steric Hindrance Inhibition Inhibition of Protein Synthesis Stalled_Complex->Inhibition

Inhibitory Pathway of Macrolide Antibiotics.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of macrolide antibiotics can be quantified through various parameters, including their binding affinity for the ribosome (dissociation constant, Kd) and their ability to inhibit protein synthesis (half-maximal inhibitory concentration, IC50). Lower values for both Kd and IC50 indicate a more potent antibiotic.

AntibioticClassTarget OrganismParameterValueReference
ErythromycinMacrolideE. coliKd10 - 36 nM
RoxithromycinMacrolideE. coliKd20 nM
ClarithromycinMacrolideE. coliKd8 nM
TelithromycinKetolideE. coliKd*8.33 nM
TelithromycinKetolideS. pneumoniaeIC50 (Protein Synthesis)15 ng/ml
SolithromycinFluoroketolideS. pneumoniaeIC50 (Protein Synthesis)7.5 ng/ml
SolithromycinFluoroketolideS. aureusIC50 (Protein Synthesis)40 ng/ml
SolithromycinFluoroketolideH. influenzaeIC50 (Protein Synthesis)125 ng/ml

Note: Telithromycin exhibits a two-step binding process, with the provided Kd representing the high-affinity binding state.

Experimental Protocols

The elucidation of the macrolide mechanism of action relies on a suite of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This method directly quantifies the binding affinity of a macrolide for the bacterial ribosome.

Objective: To determine the dissociation constant (Kd) of a macrolide for the 70S ribosome.

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using differential centrifugation.

  • Radiolabeling: Utilize a radiolabeled form of the macrolide, such as [14C]Erythromycin.

  • Incubation: Incubate a constant concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a suitable binding buffer (containing K+ and Mg2+ ions) to reach equilibrium.

  • Separation: Separate ribosome-bound macrolide from free macrolide. This is commonly achieved by vacuum filtration through nitrocellulose filters, which retain ribosomes and bound ligands.

  • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The Kd can be determined by fitting the data to a saturation binding isotherm.

In Vitro Translation Inhibition Assay

This assay measures the functional consequence of macrolide binding, i.e., the inhibition of protein synthesis.

Objective: To determine the IC50 value of a macrolide for protein synthesis.

Methodology:

  • System Setup: Utilize a cell-free transcription-translation system, such as the PURExpress® system or an S30 extract from E. coli.

  • Reporter Construct: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or a fluorescent protein (e.g., SNAP-tag).

  • Inhibition: Set up parallel reactions containing the cell-free system, the reporter template, and a range of concentrations of the macrolide antibiotic. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Detection: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring luminescence. For fluorescent reporters, fluorescence intensity is measured.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the macrolide concentration. The IC50 is the concentration at which a 50% reduction in protein synthesis is observed.

The following diagram outlines a typical workflow for an in vitro translation inhibition assay.

TranslationInhibitionWorkflow start Start prep_system Prepare Cell-Free Translation System start->prep_system add_template Add Reporter (e.g., Luciferase mRNA) prep_system->add_template add_antibiotic Add Serial Dilutions of Macrolide add_template->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate measure_signal Measure Reporter Signal (e.g., Luminescence) incubate->measure_signal analyze_data Plot Inhibition Curve & Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Workflow for In Vitro Translation Inhibition Assay.
Toeprinting Assay

A primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule with single-nucleotide resolution.

Objective: To identify the specific mRNA codons where a macrolide induces ribosome stalling.

Methodology:

  • Complex Formation: In a cell-free translation system, assemble ribosomes on an mRNA template of interest in the presence of the macrolide antibiotic.

  • Primer Hybridization: Anneal a radiolabeled or fluorescently labeled DNA primer to the mRNA downstream of the potential stalling site.

  • Primer Extension: Add reverse transcriptase to synthesize a complementary DNA (cDNA) strand.

  • Stall Detection: The reverse transcriptase will proceed until it encounters the stalled ribosome, at which point transcription is terminated.

  • Analysis: Denature the RNA-DNA hybrids and separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA product (the "toeprint") precisely maps the position of the ribosome stall.

Cryo-Electron Microscopy (Cryo-EM)

A structural biology technique used to determine the high-resolution three-dimensional structure of the ribosome-macrolide complex.

Objective: To visualize the binding site and conformational changes induced by the macrolide.

Methodology:

  • Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of the macrolide antibiotic.

  • Vitrification: Apply a small volume of the complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to embed the particles in a thin layer of amorphous ice.

  • Data Collection: Collect a large number of images of the frozen particles at different orientations using a transmission electron microscope.

  • Image Processing: Use single-particle analysis software to align the images, classify them into different conformational states, and reconstruct a 3D map of the ribosome-antibiotic complex.

  • Model Building: Build an atomic model of the complex by fitting the known structures of the ribosome and the macrolide into the cryo-EM density map.

Mechanisms of Resistance

The clinical efficacy of macrolides is threatened by the emergence of bacterial resistance. A primary mechanism involves modification of the antibiotic's target site.

Erm-mediated Methylation: The most clinically significant resistance mechanism is the enzymatic modification of the 23S rRNA by Erm (erythromycin ribosome methylation) methyltransferases. These enzymes use S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine residue (A2058 in E. coli numbering) within the macrolide binding site. This methylation creates steric hindrance, which reduces the binding affinity of macrolide antibiotics, rendering them ineffective.

The logical relationship of this resistance mechanism is depicted below.

ResistanceMechanism cluster_erm Erm-mediated Resistance Erm_gene erm gene Erm_protein Erm Methyltransferase Erm_gene->Erm_protein Expression A2058_unmod 23S rRNA (A2058) Erm_protein->A2058_unmod Catalyzes Methylation SAM S-adenosyl- methionine SAM->A2058_unmod Catalyzes Methylation A2058_mod Methylated 23S rRNA (m6A2058) A2058_unmod->A2058_mod Macrolide Macrolide Antibiotic Binding Binding to Ribosome Macrolide->Binding Effective No_Binding Reduced Binding Macrolide->No_Binding Ineffective Binding->A2058_unmod Interacts with No_Binding->A2058_mod Blocked by Resistance Antibiotic Resistance No_Binding->Resistance

References

Lexithromycin: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lexithromycin, a macrolide antibiotic, demonstrates a broad spectrum of antimicrobial activity by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of its in vitro activity against a range of clinically relevant pathogens, including Gram-positive, Gram-negative, and atypical bacteria. Detailed methodologies for susceptibility testing are presented, alongside quantitative data summarized in tabular format to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and evaluation.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. It specifically binds to the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis, a critical process for bacterial growth and replication.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum of Activity: In Vitro Data

The in vitro activity of this compound has been evaluated against a wide array of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

This compound demonstrates significant potency against many Gram-positive cocci and bacilli.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus4120.25>8
Streptococcus pneumoniae880.50.5
Streptococcus pyogenes (Group A)412≤0.120.25
Streptococcus agalactiae (Group B)412≤0.120.25
Streptococcus spp. (Group C & G)412≤0.120.5
Enterococcus spp. (Group D)108>8>8
Micrococcus spp.4120.250.5

Data synthesized from studies employing disk diffusion and agar dilution methods.[2][3]

Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable. It shows good activity against some species, particularly those responsible for respiratory tract infections.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Moraxella catarrhalis1880.120.25
Bordetella pertussis880.50.5
Haemophilus influenzae--8
Legionella pneumophila---

Note: Quantitative data for some organisms was not available in a comparable format. Roxithromycin has demonstrated in vitro activity against Haemophilus influenzae and Legionella pneumophila.[3][4]

Anaerobic Bacteria

This compound has shown activity against a variety of anaerobic organisms.

OrganismNo. of IsolatesMIC90 (µg/mL)
Gram-positive cocci-<1
Clostridium perfringens-4
Clostridium difficile-4
Bacteroides fragilis group-4
Prevotella spp.60>4

Data indicates that at a concentration of 4 mg/L, roxithromycin inhibited 82% of B. fragilis strains and 97% of other Clostridium sp. strains. A high rate of resistance has been observed in Prevotella species.

Atypical Pathogens

This compound is active against several atypical pathogens that are common causes of respiratory infections.

OrganismActivity
Mycoplasma pneumoniaeActive
Chlamydia pneumoniaeActive
Chlamydia trachomatisActive

Qualitative data indicates activity against these organisms.

Experimental Protocols for Susceptibility Testing

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standardized procedures.

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Drug Prepare serial two-fold dilutions of this compound in broth Inoculate Inoculate microtiter plate wells containing drug dilutions with bacterial suspension Prepare_Drug->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Figure 2: Broth microdilution workflow.

Protocol Details:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Microtiter plates containing the serially diluted this compound are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

Protocol Details:

  • Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar to create a series of plates with varying concentrations of the antibiotic.

  • Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method and adjusted to a final concentration of approximately 10^4 CFU per spot.

  • Inoculation: The surface of the agar plates is inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.

Conclusion

This compound exhibits a potent in vitro antimicrobial spectrum, particularly against Gram-positive cocci and key respiratory pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a solid basis for its therapeutic use. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals in the ongoing evaluation and application of this important macrolide antibiotic.

References

In Vitro Efficacy of Roxithromycin Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, demonstrates notable in vitro efficacy against a broad spectrum of Gram-positive bacteria. As a derivative of erythromycin, roxithromycin exhibits a similar mechanism of action, centered on the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the in vitro activity of roxithromycin against key Gram-positive pathogens, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. For the purpose of this guide, "Lexithromycin" is considered synonymous with "Roxithromycin," as the latter is the widely recognized scientific and commercial name.

Mechanism of Action

Roxithromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, effectively halting the elongation of polypeptide chains. This inhibition of protein synthesis is critical for preventing bacterial growth and replication.[1]

cluster_bacterium Gram-positive Bacterium cluster_ribosome 70S Ribosome Bacterial Cell Wall Bacterial Cell Wall Bacterial Cytoplasm Bacterial Cytoplasm Bacterial Cell Wall->Bacterial Cytoplasm 50S Subunit 50S Subunit Bacterial Cytoplasm->50S Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Subunit->Protein Synthesis Inhibition Leads to 30S Subunit 30S Subunit Roxithromycin Roxithromycin Roxithromycin->Bacterial Cell Wall Penetrates Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect Results in

Mechanism of action of Roxithromycin.

Quantitative In Vitro Efficacy Data

The in vitro activity of roxithromycin against a variety of Gram-positive bacteria is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus412---
Staphylococcus epidermidis412---
Streptococcus pneumoniae150.004 - 0.03--
Streptococcus pyogenes----
Streptococcus agalactiae----
Enterococcus faecalis235-32.0>32.0
Listeria monocytogenes----
Corynebacterium spp.----

Note: A dash (-) indicates that specific data was not available in the cited sources. The susceptibility of S. aureus and S. epidermidis was noted to be similar to erythromycin in one study of 412 strains, with 48% of each being susceptible.[2] Another study indicated roxithromycin's activity against S. aureus.[3] For Streptococcus pneumoniae, MICs have been reported to range between 0.004 and 0.03 mg/L.[4] For Enterococcus faecalis, the MIC50 and MIC90 were reported as 32.0 and >32.0 µg/ml, respectively.[5] Roxithromycin is also active against Streptococcus pyogenes and Streptococcus agalactiae. The drug has shown activity against Listeria monocytogenes and some Corynebacterium species.

Experimental Protocols

The determination of in vitro efficacy of roxithromycin is primarily achieved through standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves challenging the bacteria with a range of antibiotic concentrations in a liquid growth medium.

Protocol:

  • Preparation of Roxithromycin Stock Solution: A stock solution of roxithromycin is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilutions: Two-fold serial dilutions of the roxithromycin solution are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of roxithromycin that completely inhibits visible growth of the bacterium.

cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation cluster_results Results Prepare Roxithromycin Stock Prepare Roxithromycin Stock Serial Dilution of Roxithromycin Serial Dilution of Roxithromycin Prepare Roxithromycin Stock->Serial Dilution of Roxithromycin Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Wells Serial Dilution of Roxithromycin->Inoculate Wells Incubate at 35-37°C for 16-20h Incubate at 35-37°C for 16-20h Inoculate Wells->Incubate at 35-37°C for 16-20h Read MIC (Lowest concentration with no visible growth) Read MIC (Lowest concentration with no visible growth) Incubate at 35-37°C for 16-20h->Read MIC (Lowest concentration with no visible growth)

Broth microdilution workflow.
Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium upon which the bacteria are then inoculated.

Protocol:

  • Preparation of Roxithromycin-Agar Plates: A stock solution of roxithromycin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of roxithromycin that inhibits the visible growth of the bacteria on the agar.

Conclusion

Roxithromycin demonstrates significant in vitro activity against a wide range of clinically relevant Gram-positive bacteria. Its efficacy, coupled with a well-understood mechanism of action, makes it an important therapeutic agent. The standardized methods of broth microdilution and agar dilution are crucial for the accurate determination of its in vitro potency and for monitoring the emergence of resistance. Further research providing more comprehensive MIC data across a broader array of Gram-positive species would be beneficial for optimizing its clinical use.

References

An In-depth Technical Guide to Lexithromycin (Roxithromycin)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 53066-26-5

Chemical Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-10-((2-methoxyethoxy)methoxyimino)-1-oxacyclotetradecan-2-one

This technical guide provides a comprehensive overview of Lexithromycin, also widely known as Roxithromycin, a semi-synthetic macrolide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, antibacterial spectrum, pharmacokinetics, analytical methodologies, and clinical applications.

Physicochemical Properties

This compound is a derivative of erythromycin, modified to improve its stability in acidic environments and enhance its oral bioavailability.[1]

PropertyValueReference(s)
Molecular Formula C41H76N2O15[2]
Molecular Weight 837.07 g/mol [2]
Melting Point >115°C (decomposition)[2]
Boiling Point (Predicted) 824.6 ± 75.0 °C[2]
Density (Predicted) 1.26 ± 0.1 g/cm³
pKa (Predicted) 13.19 ± 0.70
Solubility Slightly soluble in Chloroform and DMSO.
Appearance White to off-white solid.
Stability Hygroscopic.

Mechanism of Action

Antibacterial Action

Roxithromycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, near the peptidyl transferase center. This binding blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and termination of protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein Nascent Polypeptide Chain 50S->Protein Polypeptide Exit Tunnel 30S 30S Roxithromycin Roxithromycin Roxithromycin->50S Binds to 23S rRNA Roxithromycin->Protein Blocks Exit mRNA mRNA mRNA->30S Translation Initiation tRNA Peptidyl-tRNA tRNA->50S Peptide Elongation NoProtein Protein Synthesis Inhibition

Diagram 1: Mechanism of Action of Roxithromycin.
Anti-inflammatory Action

Beyond its antibacterial properties, roxithromycin exhibits significant anti-inflammatory and immunomodulatory effects. These effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and the Receptor for Advanced Glycation End products (RAGE) pathways.

Roxithromycin has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_complex p50 p65 IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_dimer p50/p65 Dimer NFkB_complex->NFkB_dimer IκB degradation, NF-κB translocation DNA DNA NFkB_dimer->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) DNA->Cytokines Gene Transcription LPS_TNF LPS / TNF-α LPS_TNF->IKK Activates Roxithromycin Roxithromycin Roxithromycin->IKK Inhibits

Diagram 2: Roxithromycin's Inhibition of the NF-κB Signaling Pathway.

Roxithromycin can also modulate the RAGE signaling pathway. It has been observed to downregulate the expression of RAGE and its ligand, calprotectin (S100A8/A9), in inflammatory conditions. This leads to a reduction in the activation of downstream inflammatory cascades.

cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAGE RAGE Receptor Downstream Downstream Signaling (e.g., NF-κB, MAPKs) RAGE->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation Calprotectin Calprotectin (S100A8/A9) Calprotectin->RAGE Binds and Activates Roxithromycin Roxithromycin Roxithromycin->RAGE Downregulates Expression Roxithromycin->Calprotectin Downregulates Expression

Diagram 3: Roxithromycin's Modulation of the RAGE Signaling Pathway.

Antibacterial Spectrum

Roxithromycin is effective against a broad range of pathogens, particularly those responsible for respiratory tract, skin, and soft tissue infections. Its spectrum includes many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Gram-Positive Aerobes
Streptococcus pneumoniae0.060.25
Streptococcus pyogenes0.060.12
Staphylococcus aureus (MSSA)0.251
Gram-Negative Aerobes
Moraxella catarrhalis0.120.25
Haemophilus influenzae14
Atypical Bacteria
Mycoplasma pneumoniae≤0.0080.015
Chlamydia trachomatis0.030.12
Legionella pneumophila0.120.5
Mycobacterium avium complex832
Mycobacterium scrofulaceum24
Mycobacterium kansasii48
Mycobacterium xenopi24
Mycobacterium marinum12

MIC50 and MIC90 values can vary depending on the study and geographic location.

Pharmacokinetics

Roxithromycin exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life, which allows for once or twice-daily dosing.

ParameterValue (after 150 mg / 300 mg oral dose)Reference(s)
Bioavailability ~50%
Tmax (Time to Peak Plasma Concentration) ~2 hours
Cmax (Peak Plasma Concentration) 6.6 - 7.7 µg/mL / 9.1 - 10.8 µg/mL
Protein Binding 92-96% (saturable)
Volume of Distribution (Vd) 25 L
Elimination Half-life (t1/2) ~12 hours
Metabolism Primarily hepatic (minor)
Excretion Feces (~65%), Urine (~10%), Lungs (~15%)

A pharmacokinetic study in healthy female volunteers administered a single 300 mg oral dose of roxithromycin reported the following parameters:

ParameterMean ± SD
Cmax (µg/mL) 10.13 ± 0.43
Tmax (hours) 2.42 ± 0.34
AUC0-∞ (µg·h/mL) 155.59 ± 11.79
t1/2 (hours) 34.95 ± 22.51
Vd (L/kg) 1.38 ± 0.55
Total Body Clearance (L/hr/kg) 0.04 ± 0.01

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a typical reversed-phase HPLC method for the quantification of roxithromycin in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 207 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Standard Solution Preparation:

  • Prepare a stock solution of roxithromycin reference standard (1 mg/mL) in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 10-2000 µg/mL).

Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of roxithromycin and transfer it to a 25 mL volumetric flask.

  • Add the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc HPLC System (C18 column, UV detector) prep_std->hplc prep_sample->hplc analysis Chromatographic Analysis hplc->analysis quant Quantification analysis->quant end End quant->end

Diagram 4: HPLC Analysis Workflow for Roxithromycin.
In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory effects of roxithromycin by measuring its impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.

Methodology:

  • Isolate human peripheral blood monocytes from healthy donors.

  • Culture the monocytes in a suitable medium.

  • Treat the cells with various concentrations of roxithromycin (e.g., 0.05 µg/mL and higher).

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After a 24-hour incubation period, collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β and TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Compare the cytokine levels in roxithromycin-treated cells to those in untreated, LPS-stimulated control cells to determine the inhibitory effect of the drug.

start Isolate Monocytes culture Culture Monocytes start->culture treat Treat with Roxithromycin (various concentrations) culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa Measure Cytokines (IL-1β, TNF-α) by ELISA collect->elisa analyze Analyze Data and Determine Inhibitory Effect elisa->analyze end End analyze->end

Diagram 5: In Vitro Anti-inflammatory Assay Workflow.

Synthesis

Roxithromycin is synthesized from erythromycin A oxime. A general synthetic scheme involves the reaction of erythromycin A oxime with 2-methoxyethoxymethyl chloride in the presence of a base, such as sodium methoxide, in an aprotic polar solvent like dimethylformamide (DMF) or a halogenated solvent like methylene dichloride.

Reaction Steps:

  • Dissolve erythromycin A oxime in a suitable solvent (e.g., methylene dichloride).

  • Cool the solution to 0-5°C.

  • Add sodium methoxide to the cooled solution.

  • Slowly add a solution of 2-methoxyethoxymethyl chloride in the same solvent over 2-3 hours while maintaining the temperature at 0-5°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the erythromycin A oxime is consumed.

  • Raise the temperature to ambient and wash the reaction mixture with water and saturated sodium chloride solution.

  • Dry the organic phase and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent like methanol.

ErythromycinOxime Erythromycin A Oxime Reaction Reaction at 0-5°C ErythromycinOxime->Reaction MEMCl 2-Methoxyethoxymethyl Chloride MEMCl->Reaction Base Sodium Methoxide Base->Reaction Solvent Methylene Dichloride Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Roxithromycin Roxithromycin Purification->Roxithromycin

Diagram 6: General Synthesis Workflow for Roxithromycin.

Clinical Applications and Trials

Roxithromycin is primarily used for the treatment of mild to moderately severe infections of the upper and lower respiratory tract, skin and soft tissues, and non-gonococcal urethritis.

An international clinical trial involving over 32,000 patients with acute community-acquired respiratory tract infections demonstrated high clinical efficacy and good tolerability of roxithromycin (150 mg twice daily for 7-14 days).

Infection TypeClinical Resolution/Improvement Rate
Acute Pharyngitis/Tonsillitis97%
Acute Sinusitis96%
Otitis Media96%
Bronchitis97%
Exacerbation of Chronic Bronchitis94%
Pneumonia95%

In this large-scale study, side effects were reported in only 4% of patients, with the majority being mild gastrointestinal upsets.

A meta-analysis of 12 clinical studies on the efficacy of roxithromycin in treating respiratory tract infections caused by Haemophilus influenzae showed a satisfactory clinical response rate of 87% in cases where H. influenzae was the sole pathogen.

For community-acquired pneumonia, a prospective clinical trial found roxithromycin (300 mg daily for 10 days) to be an effective and safe treatment, with Mycoplasma pneumoniae and Streptococcus pneumoniae being the most frequently identified pathogens.

References

An In-depth Technical Guide on the Early Development and Discovery of Macrolide Antibiotics: A Focus on Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the early development and discovery of Lexithromycin (CAS 53066-26-5), a semi-synthetic derivative of erythromycin, is scarce in publicly available scientific literature. While it is known to be erythromycin A 9-methoxime and was reportedly tested in clinical trials for HIV before being discontinued, detailed data on its synthesis, preclinical, and clinical development are not available. Therefore, this guide will provide a comprehensive overview of a closely related and well-documented macrolide antibiotic, Roxithromycin , to fulfill the request for an in-depth technical guide on the core aspects of macrolide antibiotic development.

Introduction to Roxithromycin

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin. It was developed to improve upon the pharmacokinetic profile of erythromycin, offering better absorption and a longer half-life. Roxithromycin is effective against a broad spectrum of bacteria, particularly those responsible for respiratory tract, urinary, and soft tissue infections.[1]

Synthesis and Discovery

The development of Roxithromycin was part of a broader effort to create new macrolide antibiotics with enhanced properties compared to the parent compound, erythromycin. The key structural modification in Roxithromycin is the substitution at the 9-oxime function of the erythronolide A ring.

Experimental Protocol: Synthesis of Roxithromycin

The synthesis of Roxithromycin generally involves a two-step process starting from Erythromycin A:

  • Formation of Erythromycin A Oxime: Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The mixture is typically heated under reflux for several hours. The resulting Erythromycin A oxime is then isolated and purified.

  • O-alkylation of the Oxime: The Erythromycin A oxime is then O-alkylated using 2-(methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a base such as sodium hydride or sodium methoxide in an inert solvent like dimethylformamide (DMF) or dichloromethane. The reaction is typically carried out at a controlled temperature to yield Roxithromycin. The final product is then purified by crystallization.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It is generally considered a bacteriostatic agent, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations.

The primary target of Roxithromycin is the 50S subunit of the bacterial ribosome . By binding to the 23S rRNA component of the 50S subunit, Roxithromycin blocks the exit tunnel through which newly synthesized polypeptide chains emerge. This steric hindrance prevents the elongation of the peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[2]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_Subunit->Peptide_Chain Catalyzes Peptide Bond Formation Bacterial_Growth Bacterial Growth Inhibition 50S_Subunit->Bacterial_Growth Blocks Peptide Elongation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acid Protein_Synthesis Protein Synthesis Peptide_Chain->Protein_Synthesis Leads to Roxithromycin Roxithromycin Roxithromycin->50S_Subunit Binds to Exit Tunnel

Caption: Mechanism of action of Roxithromycin.

Preclinical Data

Preclinical studies in animal models were crucial in establishing the pharmacokinetic and pharmacodynamic profile of Roxithromycin.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Roxithromycin in various animal models.

ParameterDogRatMouse
Bioavailability (%) -8572
Peak Plasma Conc. (Cmax) (µg/mL) 9.5 (20 mg/kg, IV)--
Time to Peak (Tmax) (h) ---
Elimination Half-life (t1/2) (h) 12.5 (20 mg/kg, IV)--
Volume of Distribution (Vd) (L/kg) 2.59 (20 mg/kg, IV)[3]--

Data compiled from various preclinical studies. Specific dosages and administration routes may vary.

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table presents the MIC values of Roxithromycin against a range of bacterial pathogens.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.060.25
Streptococcus pyogenes0.060.12
Staphylococcus aureus (MSSA)0.250.5
Haemophilus influenzae1.04.0
Moraxella catarrhalis0.120.25
Mycoplasma pneumoniae≤0.01≤0.01
Chlamydia pneumoniae0.030.06
Legionella pneumophila0.51.0

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values can vary based on testing methodology and geographic location.

Clinical Development

Clinical trials have demonstrated the efficacy and safety of Roxithromycin in treating a variety of bacterial infections, particularly those of the respiratory tract.

Clinical Trial Data: Respiratory Tract Infections

The following table summarizes the clinical efficacy of Roxithromycin in the treatment of community-acquired respiratory tract infections from a large international clinical trial.[4]

Infection TypeNumber of PatientsClinical Resolution/Improvement Rate (%)
Upper Respiratory Tract Infections 18,020
Acute Pharyngitis/Tonsillitis97
Sinusitis96
Otitis96
Lower Respiratory Tract Infections 14,385
Bronchitis97
Exacerbation of Chronic Bronchitis94
Pneumonia95

Experimental Workflow: Clinical Trial for Respiratory Tract Infections

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Roxithromycin Treatment Arm Randomization->Treatment_Arm_A Treatment_Arm_B Comparator Drug Arm Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Follow-Up Visits Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis Results Clinical Trial Results Data_Analysis->Results

Caption: A generalized workflow for a comparative clinical trial of Roxithromycin.

Conclusion

The early development of Roxithromycin represents a successful example of modifying a natural product to create a therapeutic agent with an improved clinical profile. Through a targeted semi-synthetic approach, researchers were able to enhance the pharmacokinetic properties of erythromycin, leading to a valuable treatment option for a range of bacterial infections. The extensive preclinical and clinical evaluation of Roxithromycin has provided a solid foundation for its use in clinical practice. While detailed information on this compound remains elusive, the development of Roxithromycin serves as an excellent case study in the discovery and development of macrolide antibiotics.

References

Physicochemical Properties of Lexithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin is a semi-synthetic, macrolide antibiotic derived from erythromycin.[1][2][3][4] It exhibits improved in vivo absorption compared to erythromycin, a characteristic attributed to its enhanced hydrophobicity and stability at different pH levels.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This document provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and visualizes key processes and workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for formulation development, pharmacokinetic modeling, and understanding its biological activity.

PropertyValueSource
Molecular Formula C38H70N2O13
Molecular Weight 762.97 g/mol
CAS Number 53066-26-5
Appearance White to Off-White Solid
Melting Point >115°C (decomposes)
pKa (Predicted) 13.19 ± 0.70

Solubility Profile

This compound's solubility is a critical factor for its absorption and distribution.

SolventSolubilitySource
DMSO 10 mM
Chloroform Slightly Soluble

Lipophilicity

CompoundlogP (Experimental)pH
This compound Not available-
Erythromycin 2.548.0

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by arresting protein synthesis. It binds specifically to the 50S subunit of the bacterial ribosome, obstructing the polypeptide exit tunnel. This action prevents the elongation of the nascent polypeptide chain, thereby halting bacterial growth and replication.

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of macrolide antibiotics are outlined below. While specific protocols for this compound are not published, these standard methods are applicable.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate buffer pH 7.4) in a sealed, inert container. The excess solid ensures that equilibrium with the solid phase is maintained.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37 ± 1 °C for physiological relevance) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

G start Start substance Add excess this compound to a known volume of solvent start->substance end End agitate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium substance->agitate separate Separate solid and liquid phases (Centrifugation/Filtration) agitate->separate analyze Analyze drug concentration in the filtrate via HPLC or LC-MS separate->analyze result Determine Equilibrium Solubility analyze->result result->end

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (NMR Titration)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.

Protocol:

  • Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent, typically D₂O.

  • Titration: Adjust the initial pH of the solution to one extreme (e.g., pH 2) using DCl. Titrate the solution by adding small, precise aliquots of a strong base (e.g., NaOD), incrementally increasing the pH.

  • Data Acquisition: Acquire an NMR spectrum (e.g., ¹H or ¹⁵N) after each addition of the titrant, ensuring the pH has stabilized.

  • Data Analysis: Plot the chemical shift (δ) of a specific nucleus that is sensitive to protonation changes against the measured pH.

  • Curve Fitting: Fit the resulting titration curve to the Henderson-Hasselbalch equation or a similar model to calculate the pKa value, which corresponds to the pH at the inflection point of the curve.

start Start dissolve Dissolve this compound sample in D₂O start->dissolve end End titrate Perform pH titration using DCl and NaOD dissolve->titrate acquire Acquire NMR spectrum (¹H or ¹⁵N) at each pH point titrate->acquire plot Plot chemical shift (δ) versus pH for sensitive nuclei acquire->plot fit Fit data to Henderson-Hasselbalch equation to find the inflection point plot->fit pka Determine pKa Value fit->pka pka->end

Caption: Workflow for pKa determination using NMR titration.

LogP Determination (HPLC Method)

An alternative to the traditional shake-flask method for logP is using reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound with its lipophilicity.

Protocol:

  • Calibration: Create a calibration curve using a series of standard compounds with well-established, known logP values.

  • Chromatography: Analyze the standard compounds and the test compound (this compound) on an RP-HPLC system (e.g., C18 column). The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Retention Time Measurement: Measure the retention time (t_R) for each standard and for this compound. Calculate the retention factor (k) for each compound.

  • Correlation: Plot the logarithm of the retention factor (log k) of the standard compounds against their known logP values. A linear relationship should be observed.

  • LogP Calculation: Use the linear regression equation from the calibration curve and the measured log k of this compound to calculate its logP value.

start Start standards Select standard compounds with known logP values start->standards end End run_hplc Analyze standards and this compound on RP-HPLC system standards->run_hplc measure_rt Measure retention factor (k) for all compounds run_hplc->measure_rt plot Plot log(k) of standards vs. their known logP values measure_rt->plot calibrate Generate linear regression calibration curve plot->calibrate calculate Calculate logP of this compound using its log(k) and the curve calibrate->calculate logp Determine logP Value calculate->logp logp->end

Caption: Workflow for logP determination using the HPLC method.

References

Lexithromycin vs. erythromycin structural differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Functional Differences Between Lexithromycin and Erythromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a well-established macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, its clinical utility is hampered by certain limitations, including instability in acidic environments and a relatively narrow spectrum of activity. This has driven the development of semi-synthetic derivatives with improved physicochemical and pharmacological properties. One such derivative is this compound.

This technical guide provides a detailed comparative analysis of this compound and its parent compound, erythromycin, focusing on their structural differences and the resulting impact on their physicochemical properties and biological activity.

Structural Differences

The core structural scaffold of both erythromycin and this compound is the 14-membered erythronolide A lactone ring, to which two sugar moieties, L-cladinose and D-desosamine, are attached. The key structural modification that distinguishes this compound from erythromycin lies at the C-9 position of the aglycone ring.

  • Erythromycin: Possesses a ketone group at the C-9 position.

  • This compound: The C-9 ketone is modified to a 9-(O-methyloxime) group.

This seemingly minor alteration has significant implications for the molecule's stability and lipophilicity.

Physicochemical Properties

The modification at the C-9 position in this compound leads to notable differences in its physicochemical properties compared to erythromycin. These properties are crucial for the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyErythromycinThis compoundReference
Molecular Formula C₃₇H₆₇NO₁₃C₃₈H₇₀N₂O₁₃[1]
Molecular Weight ( g/mol ) 733.93762.97[2]
pKa 8.813.19 (Predicted)[3][4][5]
logP (Octanol/Water) 3.06Not available
Acid Stability (t₁/₂ at pH 2, 37°C) ~3.7 secondsSignificantly more stable (exact value not available)

Mechanism of Action and Ribosomal Binding

Both erythromycin and this compound are protein synthesis inhibitors that target the 50S subunit of the bacterial ribosome. They bind to the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.

The affinity of these macrolides for the ribosomal target is a key determinant of their potency. While specific binding affinity data (Kd) for this compound is not available, the dissociation constant for erythromycin has been reported.

AntibioticDissociation Constant (Kd) for E. coli ribosomesReference
Erythromycin 36 nM
This compound Not available

The following diagram illustrates the general mechanism of action for macrolide antibiotics.

macrolide_moa Mechanism of Action of Macrolide Antibiotics cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis mRNA mRNA mRNA->30S_subunit Translation Macrolide Macrolide (Erythromycin/Lexithromycin) Macrolide->50S_subunit Binds to Inhibition->Protein_Synthesis

Macrolide binding to the 50S ribosomal subunit.

Antibacterial Activity

The structural modification in this compound is expected to influence its antibacterial spectrum and potency. While comprehensive comparative Minimum Inhibitory Concentration (MIC) data for this compound is limited, the available information for erythromycin against key pathogens is presented below.

OrganismErythromycin MIC (μg/mL)Reference
Gram-Positive
Staphylococcus aureus0.5 (MIC₅₀ for methicillin-susceptible)
Streptococcus pneumoniaeNot specified
Gram-Negative
Haemophilus influenzae8 (MIC₉₀)
Escherichia coliHigh resistance reported (89.4%)

Note: The antibacterial activity of macrolides can vary significantly between different strains of the same bacterial species.

Experimental Protocols

Synthesis of 9-(O-methyloxime) Erythromycin A (this compound)

While a detailed, step-by-step protocol for the synthesis of this compound is not fully available in the public domain, the general approach involves the oximation of erythromycin A followed by methylation. A general procedure for the preparation of the intermediate, erythromycin A 9-oxime, is described below.

Synthesis of Erythromycin A 9-Oxime

  • Dissolution: Dissolve erythromycin A in a suitable mildly polar solvent, such as isopropanol.

  • Oximation: Add an aqueous solution of hydroxylamine to the erythromycin A solution.

  • Catalysis: Introduce a mild acid catalyst, such as acetic acid, to the reaction mixture.

  • Reaction: Maintain the reaction mixture at a suitable temperature (e.g., 50°C) for a sufficient period to allow for the formation of the 9-oxime.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and purification steps, to isolate the erythromycin A 9-oxime.

The subsequent methylation of the oxime to yield this compound would involve a reaction with a suitable methylating agent.

The following diagram outlines the general workflow for the synthesis of this compound.

lexithromycin_synthesis General Synthesis Workflow for this compound Erythromycin_A Erythromycin A Oximation Oximation Erythromycin_A->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Erythromycin_Oxime Erythromycin A 9-Oxime Oximation->Erythromycin_Oxime Methylation Methylation Erythromycin_Oxime->Methylation Methylating_Agent Methylating Agent Methylating_Agent->Methylation This compound This compound Methylation->this compound

Synthesis of this compound from Erythromycin A.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram illustrates the workflow for MIC determination.

mic_determination Workflow for MIC Determination (Broth Microdilution) Antibiotic_Dilution Prepare Serial Dilutions of Antibiotic Inoculation Inoculate Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Determine Lowest Concentration with No Visible Growth Incubation->Read_MIC

Broth microdilution method for MIC determination.
Ribosomal Binding Assay (Fluorescence Polarization)

This method can be used to determine the binding affinity of macrolides to the ribosome.

  • Reagents:

    • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

    • Isolated bacterial ribosomes (e.g., from E. coli).

    • Binding buffer.

    • Unlabeled competitor macrolide (this compound or erythromycin).

  • Procedure:

    • Equilibrium Binding: Mix a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes. Incubate to reach equilibrium.

    • Competition Binding: Pre-incubate a fixed concentration of ribosomes and fluorescently labeled macrolide. Then, add increasing concentrations of the unlabeled competitor macrolide.

    • Measurement: Measure the fluorescence polarization of the samples. Binding of the fluorescent ligand to the large ribosome results in a slower rotation and an increase in polarization. Displacement by an unlabeled competitor leads to a decrease in polarization.

  • Data Analysis: The dissociation constant (Kd) can be calculated by fitting the binding data to an appropriate equation.

The following diagram illustrates the principle of the fluorescence polarization-based binding assay.

fp_binding_assay Fluorescence Polarization Ribosomal Binding Assay cluster_free Free Fluorescent Macrolide cluster_bound Ribosome-Bound Fluorescent Macrolide cluster_competition Competition with Unlabeled Macrolide Free_Ligand Fluorescent Macrolide Low_FP Low Polarization (Fast Rotation) Bound_Ligand Fluorescent Macrolide + Ribosome Free_Ligand->Bound_Ligand Binding High_FP High Polarization (Slow Rotation) Competition Fluorescent Macrolide + Ribosome + Unlabeled Macrolide Bound_Ligand->Competition Displacement Decreased_FP Decreased Polarization

Principle of Fluorescence Polarization Assay.

Conclusion

The structural modification of the C-9 ketone in erythromycin to a 9-(O-methyloxime) in this compound represents a key strategy to overcome the inherent acid instability of the parent compound. This change is anticipated to improve its oral bioavailability and potentially alter its antibacterial activity. While detailed comparative data for this compound remains limited in publicly accessible literature, the foundational knowledge of erythromycin and the principles of macrolide structure-activity relationships provide a strong basis for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of this compound.

References

Understanding the Hydrophobicity of Lexithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Hydrophobicity in Macrolide Antibiotics

Hydrophobicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. For macrolide antibiotics like Lexithromycin, which exert their antibacterial effects by inhibiting protein synthesis within the bacterial ribosome, hydrophobicity plays a pivotal role in their ability to permeate bacterial cell membranes and reach their intracellular target.

This compound was developed to overcome some of the limitations of erythromycin, such as its instability in gastric acid and variable oral absorption. The structural modifications leading to this compound result in a more lipophilic molecule, which is associated with its improved pharmacokinetic properties.

Physicochemical Properties of this compound

While comprehensive, experimentally determined quantitative data on the hydrophobicity of this compound is sparse in the available scientific literature, its qualitative description consistently highlights its increased lipophilicity relative to erythromycin. The table below summarizes the available data and highlights the current knowledge gaps.

Physicochemical ParameterThis compoundErythromycinRoxithromycin (for comparison)
LogP (Partition Coefficient) Data not available~3.06 (calculated)~3.1 (calculated)
LogD (Distribution Coefficient) Data not availableData not availableData not available
Aqueous Solubility Sparingly solubleSlightly solubleVery slightly soluble
Solubility in Organic Solvents Soluble in DMSOSoluble in ethanol, acetone, chloroformSoluble in ethanol, acetone, chloroform

Note: The absence of specific, experimentally verified logP and logD values for this compound underscores a need for further research to quantitatively characterize its hydrophobic nature.

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of a compound like this compound can be experimentally determined using several well-established methods. The two most common and reliable methods are the Shake-Flask method for direct logP/logD measurement and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for an indirect estimation.

Shake-Flask Method (Direct Measurement of LogP/LogD)

The shake-flask method is the gold standard for determining the partition coefficient. It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol is saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer is saturated with n-octanol by vigorously mixing them for 24 hours, followed by a separation period.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer are combined in a vessel. A small aliquot of the this compound stock solution is added.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) for a sufficient period to allow for the compound to reach equilibrium between the two phases. This is typically followed by a period of rest to allow for complete phase separation.

  • Phase Separation and Sampling: The n-octanol and aqueous phases are carefully separated. A precise volume is sampled from each phase.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of LogP/LogD: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. LogP (for the non-ionized form) or LogD (at a specific pH) is the logarithm of this ratio.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (Indirect Measurement)

RP-HPLC provides a rapid and efficient method for estimating logP values. This technique correlates the retention time of a compound on a hydrophobic stationary phase with its hydrophobicity.

Methodology:

  • System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions used for the standards.

  • Retention Time Measurement: The retention time of this compound is measured.

  • LogP Estimation: The capacity factor for this compound is calculated, and its logP value is estimated by interpolating from the calibration curve.

Visualizing Experimental Workflows

To aid in the conceptual understanding of these experimental procedures, the following diagrams illustrate the logical flow of each method.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partition Combine Solvents and Add this compound prep_solvents->partition prep_compound Prepare this compound Stock Solution prep_compound->partition equilibrate Agitate to Reach Equilibrium partition->equilibrate separate Separate n-Octanol and Aqueous Phases equilibrate->separate sample Sample Each Phase separate->sample quantify Quantify this compound Concentration (e.g., LC-MS) sample->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Workflow for Shake-Flask LogP/LogD Determination.

RP_HPLC_Method cluster_setup System Setup & Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation setup_hplc Prepare RP-HPLC System (C18 Column, Mobile Phase) run_standards Inject Standards with Known LogP Values setup_hplc->run_standards gen_curve Generate Calibration Curve (log k' vs. LogP) run_standards->gen_curve estimate_logp Estimate LogP from Calibration Curve gen_curve->estimate_logp prep_sample Prepare this compound Solution inject_sample Inject this compound Sample prep_sample->inject_sample measure_rt Measure Retention Time (tR) inject_sample->measure_rt calc_k Calculate Capacity Factor (k') measure_rt->calc_k calc_k->estimate_logp

Caption: Workflow for RP-HPLC LogP Estimation.

Structure-Activity Relationship and Mechanism of Action

The increased hydrophobicity of this compound compared to erythromycin is a direct result of its structural modification at the C9 position of the macrolactone ring. The replacement of the ketone group in erythromycin with a substituted oxime ether in this compound reduces the polarity of this region of the molecule, thereby increasing its overall lipophilicity.

It is important to note that while hydrophobicity is crucial for the pharmacokinetic properties of this compound, its fundamental mechanism of antibacterial action is consistent with other macrolides. This compound binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center, which leads to the inhibition of protein synthesis. There is currently no evidence to suggest that the hydrophobicity of this compound directly modulates a specific signaling pathway; rather, it facilitates the delivery of the drug to its site of action.

Conclusion and Future Directions

This compound's enhanced hydrophobicity is a key feature that distinguishes it from older macrolides and contributes to its improved clinical utility. While a qualitative understanding of this property is well-established, there is a clear need for quantitative experimental data, such as logP and logD values, to be determined and published. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. Future research should focus on the precise quantification of this compound's hydrophobicity and further exploring the impact of this property on its membrane transport, tissue distribution, and potential for overcoming bacterial resistance mechanisms. Such data will be invaluable for the continued development and optimization of macrolide antibiotics.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Roxithromycin, a macrolide antibiotic. It is presumed that the intended analyte is Roxithromycin, as "Lexithromycin" did not yield specific methods in the literature. This method is suitable for the determination of Roxithromycin in bulk drug substances and pharmaceutical dosage forms. The described method is stability-indicating, capable of separating Roxithromycin from its degradation products.[1]

Physicochemical Properties of Roxithromycin

Roxithromycin is a semi-synthetic macrolide antibiotic.[2] It is poorly soluble in water.[3] A thorough understanding of its physicochemical properties is essential for developing a robust analytical method.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of Roxithromycin is presented in the table below. These conditions have been synthesized from various validated methods to ensure reliable and reproducible results.[4][5]

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18 reverse-phase column (e.g., ODS C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Mixture of a phosphate buffer and an organic solvent (e.g., 0.03 M potassium dihydrogen phosphate buffer:methanol (40:60, v/v), pH adjusted to 4.5)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocols

1. Preparation of Mobile Phase

  • Buffer Preparation: Prepare a 0.03 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH of the buffer to 4.5 using phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in a 40:60 (v/v) ratio.

  • Degassing: Degas the mobile phase using a vacuum filtration system or by sonication for at least 15 minutes to remove dissolved gases.

2. Preparation of Standard Solution

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Roxithromycin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable solvent like acetonitrile and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 150 µg/mL). The diluent should be the mobile phase.

3. Preparation of Sample Solution (from Tablets)

  • Sample Weighing: Weigh and finely powder not fewer than 20 tablets.

  • Extraction: Transfer an amount of the powdered tablets equivalent to a single dose of Roxithromycin into a suitable volumetric flask.

  • Dissolution: Add a portion of the diluent (mobile phase), sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution multiple times (e.g., six replicate injections). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.

5. Analysis Procedure

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas from the chromatograms.

  • Calculate the concentration of Roxithromycin in the sample by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 (e.g., 2.5 µg/mL)
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 (e.g., 8.4 µg/mL)
Specificity/Selectivity The peak for Roxithromycin should be well-resolved from any impurities or degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation Injection Inject Samples & Standards SamplePrep->Injection SystemSuitability->Injection If Pass Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration & Area Measurement Chromatography->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC analysis of Roxithromycin.

Troubleshooting_Tree start Poor Peak Shape (Tailing/Fronting) q1 Check Mobile Phase pH start->q1 a1_yes Adjust pH q1->a1_yes Incorrect a1_no pH is Correct q1->a1_no Correct q2 Check Column Condition a1_no->q2 a2_yes Flush or Replace Column q2->a2_yes Degraded a2_no Column is Good q2->a2_no OK q3 Check for Sample Overload a2_no->q3 a3_yes Dilute Sample q3->a3_yes Yes a3_no Concentration is OK q3->a3_no No end Consult Further Documentation a3_no->end

Caption: A logical troubleshooting tree for common HPLC peak shape issues.

References

Application Notes and Protocols: Lexithromycin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, noted for its improved in vivo absorption and pH stability.[1][2] As with other macrolides, its mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation and storage of this compound solutions, along with stability data and a workflow diagram.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for preparing stock solutions at appropriate concentrations and for ensuring their stability.

Table 1: Properties, Solubility, and Storage of this compound

ParameterValueSource(s)
Physical Form Solid[3]
Molecular Weight 763.0 g/mol
Purity ≥98%
Solubility
DMSOSlightly soluble, 10 mM
ChloroformSlightly soluble
Storage of Powder
Temperature-20°C
Stability≥ 4 years
Storage of Stock Solution (in solvent)
-80°CUp to 6 months (sealed, away from moisture and light)
-20°CUp to 1 month (sealed, away from moisture and light)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture on the powder.

  • Weighing this compound: In a fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.763 mg of this compound (Molecular Weight = 763.0 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile polypropylene tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 0.763 mg of this compound, add 100 µL of DMSO.

  • Mixing: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed and protected from light.

Protocol 2: Assessment of this compound Stock Solution Stability

This protocol provides a general method for assessing the stability of the prepared this compound stock solution over time.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer)

  • Temperature-controlled storage units (-20°C and -80°C)

Procedure:

  • Initial Analysis (Time Zero): Immediately after preparing the stock solution, take an aliquot for HPLC analysis. This will serve as the baseline (T=0) measurement of purity and concentration.

  • Sample Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

  • Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Prepare a suitable dilution of the stock solution in the mobile phase.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. Analyze the chromatogram for the appearance of degradation products (new peaks) and a decrease in the area of the main this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation and storage of this compound stock solutions.

Lexithromycin_Workflow cluster_prep Preparation cluster_storage Aliquoting & Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_short Short-Term Storage -20°C (≤ 1 month) aliquot->storage_short storage_long Long-Term Storage -80°C (≤ 6 months) aliquot->storage_long

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Application Notes and Protocols: Roxithromycin in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The term "Lexithromycin" did not yield specific results in scientific literature. It is highly probable that this is a typographical error for "Roxithromycin," a well-documented macrolide antibiotic. Therefore, this document provides information on the application of Roxithromycin in bacterial cell culture.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It is widely used in the treatment of various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues. In a research setting, Roxithromycin serves as a valuable tool for studying bacterial physiology, antibiotic resistance mechanisms, and for controlling bacterial contamination in cell cultures. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] It is generally considered bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1]

Mechanism of Action

Roxithromycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[1] This binding action blocks the exit tunnel through which newly synthesized polypeptide chains emerge, thereby preventing the elongation of the protein chain and halting protein synthesis. Without the ability to produce essential proteins, bacteria cannot grow, replicate, or perform vital metabolic functions.

cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S 50S Subunit Elongation Peptide Elongation 50S->Elongation Catalyzes 30S 30S Subunit mRNA mRNA mRNA->30S Peptide Growing Peptide Chain Protein Functional Protein Peptide->Protein Forms Elongation->Peptide Adds to Roxithromycin Roxithromycin Roxithromycin->50S Binds to

Mechanism of Roxithromycin Action

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for assessing the efficacy of an antibiotic against specific bacterial strains.

Table 1: MIC of Roxithromycin against various bacterial strains.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus spp.5 strains-0.08 (geometric mean)-
Streptococcus spp.5 strains-0.79 (geometric mean)-
Corynebacterium spp.Several strains-0.02-
Haemophilus spp.Several strains-0.01-
S. pneumoniaeSeveral strains-2.5-

Data sourced from MedChemExpress product information, citing Chantot, J.F., et al. (1986).

Table 2: Comparative MICs of Macrolides against Bordetella pertussis

AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Erythromycin0.03 - 0.1250.060.06
Clarithromycin0.03 - 0.1250.060.125
Azithromycin0.06 - 0.1250.1250.125

This table provides context with closely related macrolides. Data from a study on Czech strains of B. pertussis.

Experimental Protocols

Preparation of Roxithromycin Stock Solution

Proper preparation of a stock solution is critical for accurate and reproducible experimental results. Roxithromycin is sparingly soluble in aqueous buffers but soluble in organic solvents.

Materials:

  • Roxithromycin powder (≥95% purity)

  • Solvent of choice: Dimethyl sulfoxide (DMSO), Ethanol, or Methanol

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

Procedure:

  • Solvent Selection: Choose a solvent compatible with your cell culture system. DMSO and ethanol are common choices.

  • Calculation: To prepare a 10 mg/mL stock solution, weigh 10 mg of Roxithromycin powder and dissolve it in 1 mL of the chosen solvent.

  • Dissolution: Add the solvent to the accurately weighed Roxithromycin powder. Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid solubility.

  • Sterilization: While the organic solvent is generally sterile, if necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years. An aqueous solution should not be stored for more than one day.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of Roxithromycin's MIC against a bacterial strain using the broth microdilution method in a 96-well plate format.

Materials:

  • 96-well sterile microtiter plates (round-bottom preferred)

  • Bacterial strain of interest

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Roxithromycin stock solution

  • Sterile diluent (e.g., growth medium)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test bacterium. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Roxithromycin: a. Prepare a working solution of Roxithromycin at twice the highest desired concentration in the test (e.g., if the highest concentration is 128 µg/mL, prepare a 256 µg/mL solution). b. Dispense 100 µL of sterile growth medium into all wells of the microtiter plate. c. Add 100 µL of the 2x concentrated Roxithromycin working solution to the wells in column 1. d. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down 6-8 times. e. Transfer 100 µL from column 1 to column 2. Mix thoroughly. f. Repeat this two-fold serial dilution process across the plate to column 10. g. Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL before adding the inoculum. h. Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final test concentrations. b. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Roxithromycin at which there is no visible bacterial growth (i.e., the first clear well). b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells (Cols 1-11) with 100µL of Bacteria PrepInoculum->Inoculate PrepPlate Dispense 100µL Medium into 96-well Plate AddAbx Add 100µL of 2x Roxithromycin to Column 1 PrepPlate->AddAbx SerialDilute Perform 2-fold Serial Dilutions (Column 1 to 10) AddAbx->SerialDilute SerialDilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadMIC Read Results: Identify Lowest Concentration with No Visible Growth Incubate->ReadMIC End End (MIC Value) ReadMIC->End Start Start Start->PrepPlate

Workflow for MIC Determination

Application in Modulating Bacterial Signaling

Beyond its direct antimicrobial activity, Roxithromycin has been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.

A notable application is the inhibition of Pseudomonas aeruginosa biofilm formation by Roxithromycin, even at concentrations below its MIC. While Roxithromycin does not kill P. aeruginosa, it can disrupt the signaling pathways that lead to the formation of these resilient, antibiotic-tolerant communities. This suggests that Roxithromycin can act as a quorum sensing inhibitor (QSI). Combining QSIs with traditional antibiotics is an emerging strategy to combat antibiotic resistance and treat persistent infections.

cluster_bacteria Bacterial Population Bacteria Bacterial Cell Signal Autoinducer Signal (e.g., AHL) Bacteria->Signal Produces Receptor Signal Receptor Virulence Virulence & Biofilm Genes Receptor->Virulence Activates Output Biofilm Formation & Virulence Factor Production Virulence->Output Leads to Signal->Receptor Binds to Roxithromycin Roxithromycin (as QSI)

References

Application Notes and Protocols for In Vivo Absorption Studies of Lexithromycin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published data for macrolide antibiotics closely related to lexithromycin, such as azithromycin and roxithromycin, due to the limited availability of specific data for this compound. These protocols should be adapted and validated for the specific characteristics of this compound.

Introduction

This compound is a novel macrolide antibiotic with potential for broad-spectrum antimicrobial activity. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a therapeutic agent. This document provides detailed protocols and data presentation guidelines for conducting in vivo absorption studies of this compound in common animal models, including rats and dogs. The methodologies are based on established pharmacokinetic studies of similar macrolide antibiotics.

Data Presentation: Pharmacokinetic Parameters

Summarizing pharmacokinetic data in a clear and structured format is essential for comparing results across different studies and animal models.

Table 1: Comparative Pharmacokinetics of Macrolides in Rats

ParameterErythromycinClarithromycinRoxithromycinTelithromycinAzithromycin
Oral Bioavailability (%) 1436362546[1][2]
Cmax (µg/mL) - Oral --2.7[3]--
Tmax (h) - Oral -----
Elimination Half-life (h) ----~40 (after multiple doses)[1][2]

Data compiled from studies on various macrolides in rats.

Table 2: Comparative Pharmacokinetics of Macrolides in Dogs

ParameterAzithromycin (7.02 mg/kg)Azithromycin (11.2 mg/kg)Clarithromycin (Suspension, Fasted)
Oral Bioavailability (%) 979783
Cmax (µg/mL) - Oral 0.60 ± 0.251.03 ± 0.433.6 ± 0.8
Tmax (h) - Oral 221-2
Elimination Half-life (h) 49.9 ± 5.1051.9 ± 6.69-

Data compiled from studies on azithromycin and clarithromycin in dogs.

Table 3: Tissue Distribution of Macrolides in Animal Models

Animal ModelMacrolideTissue/Plasma RatioKey Findings
Mice, Rats, Dogs, MonkeysAzithromycin13.6 to 137Exceptional distribution into all tissues.
MiceAzithromycinBrain/Serum: ~10Concentrations in infected brains were ~2-fold higher than in non-infected brains.
DogsAzithromycinSkin/Serum: 3.5-12.0Ratio increased significantly in inflamed tissue (9.5-26.2).
RatsAzithromycin-Highest concentration in the liver, followed by kidney, spleen, lung, and heart.
RatsRoxithromycin-Highest plasma concentration among tested macrolides. Highest tissue concentration in the liver.

This table highlights the extensive tissue penetration, a key characteristic of many macrolide antibiotics.

Experimental Protocols

The following are detailed protocols for conducting in vivo absorption and pharmacokinetic studies of this compound in rats and dogs.

Protocol 1: Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in rats.

Materials:

  • This compound (analytical grade)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)

  • Cannulation supplies (for jugular vein cannulation)

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation:

    • Acclimate rats for at least one week before the study.

    • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

    • For the intravenous group, cannulate the jugular vein for blood sampling under appropriate anesthesia.

  • Dosing:

    • Oral Group: Administer this compound orally via gavage at a predetermined dose (e.g., 20 mg/kg).

    • Intravenous Group: Administer this compound intravenously as a bolus injection via the tail vein or a cannula at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations in plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and clearance (CL) using non-compartmental analysis software.

    • Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.

Protocol 2: Tissue Distribution Study in Dogs

Objective: To assess the distribution of this compound into various tissues in dogs.

Materials:

  • This compound

  • Beagle dogs (healthy, adult)

  • Dosing capsules or suspension

  • Blood collection supplies

  • Surgical instruments for tissue collection

  • Tissue homogenization equipment

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation and Dosing:

    • Acclimate dogs to the research facility.

    • Fast dogs overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points to determine plasma pharmacokinetics.

    • At a predetermined time point (e.g., 24 hours post-dose, when tissue concentrations are expected to be high), euthanize the animals under deep anesthesia.

    • Collect various tissues of interest (e.g., liver, lung, spleen, kidney, muscle, skin, and brain).

    • Rinse tissues with saline, blot dry, weigh, and store at -80°C.

  • Tissue Homogenization and Analysis:

    • Homogenize a known weight of each tissue in a suitable buffer.

    • Extract this compound from the tissue homogenates and plasma samples.

    • Quantify this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of this compound in each tissue (e.g., in µg/g of tissue).

    • Determine the tissue-to-plasma concentration ratio for each tissue to assess the extent of tissue penetration.

Visualizations

Experimental Workflow Diagrams

Oral_Bioavailability_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Acclimation Acclimation Fasting Fasting Acclimation->Fasting Cannulation Cannulation (IV Group) Fasting->Cannulation Oral_Admin Oral Gavage (Oral Group) Fasting->Oral_Admin IV_Admin IV Injection (IV Group) Cannulation->IV_Admin Blood_Collection Blood Collection Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Parameters Pharmacokinetic Parameters LCMS_Analysis->PK_Parameters Bioavailability_Calc Bioavailability Calculation PK_Parameters->Bioavailability_Calc

Caption: Workflow for Oral Bioavailability Study.

Tissue_Distribution_Workflow cluster_prep_dose Preparation & Dosing cluster_collection Sample Collection cluster_processing Processing & Analysis cluster_data Data Interpretation Animal_Prep Dog Acclimation & Fasting Oral_Dose Oral Administration of this compound Animal_Prep->Oral_Dose Blood_Sampling Serial Blood Sampling Oral_Dose->Blood_Sampling Euthanasia Euthanasia at Predetermined Time Blood_Sampling->Euthanasia Tissue_Harvest Harvesting of Tissues Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Extraction Drug Extraction Homogenization->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Tissue_Concentration Calculate Tissue Concentration LCMS->Tissue_Concentration Ratio_Calculation Determine Tissue/Plasma Ratio Tissue_Concentration->Ratio_Calculation

References

Application Note: Quantitative Analysis of Lexithromycin and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria. Understanding its metabolic fate is crucial for drug development, aiding in the assessment of efficacy, potential drug-drug interactions, and safety. This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established analytical principles for the closely related macrolide, roxithromycin, and is intended for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.

The primary metabolic pathways for macrolides like this compound include N-demethylation, O-demethylation, and hydrolysis of the cladinose sugar moiety.[1][2] The major metabolites identified for the structurally similar roxithromycin are descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin.[1] This protocol provides a robust and sensitive method for the accurate quantification of these key analytes.

Experimental

Materials and Reagents
  • This compound reference standard

  • Descladinose-lexithromycin, N-monodemethyl-lexithromycin, N-didemethyl-lexithromycin reference standards

  • This compound-d7 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • Blank human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method

A validated LC-MS/MS method is employed for the separation and quantification of this compound and its metabolites.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

The following MRM transitions are suggested for the quantification of this compound and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound837.5679.535
Descladinose-lexithromycin679.4521.430
N-monodemethyl-lexithromycin823.5665.535
N-didemethyl-lexithromycin809.5651.535
This compound-d7 (IS)844.5686.535

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create calibration standards with a concentration range of 1 to 5000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 5, 500, and 4000 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (this compound-d7 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Data Presentation

The following table presents representative quantitative data for this compound and its major metabolites in human plasma 4 hours after a single oral dose. This data is illustrative and may vary depending on the patient population and dosing regimen.

AnalyteMean Concentration (ng/mL)Standard Deviation (ng/mL)% of Total Drug-Related Material
This compound254063585.2
Descladinose-lexithromycin280759.4
N-monodemethyl-lexithromycin150405.0
N-didemethyl-lexithromycin1030.3

Visualizations

Metabolic Pathway of this compound

Lexithromycin_Metabolism This compound This compound N_monodemethyl N-monodemethyl- This compound This compound->N_monodemethyl N-demethylation Descladinose Descladinose- This compound This compound->Descladinose Hydrolysis Isomer Z-Isomer of This compound This compound->Isomer Isomerization N_didemethyl N-didemethyl- This compound N_monodemethyl->N_didemethyl N-demethylation

Caption: Major metabolic pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation HPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound metabolite analysis.

References

Application Notes and Protocols for Lexithromycin Ribosome Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] Specifically, it binds within the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain. This document provides detailed protocols for assessing the binding of this compound and other macrolides to the bacterial ribosome, a critical step in the characterization of novel antibiotics.

Mechanism of Action: Macrolide Interaction with the Ribosome

Macrolide antibiotics target the large (50S) subunit of the bacterial ribosome. They bind to a specific site composed primarily of 23S rRNA within the nascent peptide exit tunnel. This binding sterically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and subsequent cessation of protein synthesis. The affinity and kinetics of this binding are crucial determinants of the antibiotic's potency and can differentiate between bacteriostatic and bactericidal effects.

Below is a diagram illustrating the signaling pathway of macrolide antibiotics.

cluster_cell Bacterial Cell Macrolide Macrolide 50S_Subunit 50S Ribosomal Subunit Macrolide->50S_Subunit Binds to 23S rRNA in exit tunnel Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Essential for Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Signaling pathway of macrolide antibiotics.

Quantitative Data: Ribosome Binding Affinities of Macrolides

The following table summarizes the dissociation constants (Kd) for several macrolide antibiotics, providing a reference for the expected binding affinity of this compound.

AntibioticRibosome SourceDissociation Constant (Kd)Reference(s)
RoxithromycinE. coli20 nM
ErythromycinE. coli36 nM
ClarithromycinE. coli8 nM
TelithromycinE. coli8.33 nM (high-affinity site)
ErythromycinS. pneumoniae4.9 ± 0.6 nM
SolithromycinS. pneumoniae5.1 ± 1.1 nM

Experimental Protocols

Two common methods for determining the binding affinity of antibiotics to ribosomes are the radioligand filter binding assay and the fluorescence polarization assay.

Radioligand Filter Binding Assay

This method directly measures the binding of a radiolabeled ligand to the ribosome.

Workflow Diagram:

Start Start Incubate Incubate Ribosomes with Radiolabeled this compound Start->Incubate Filter Separate Bound from Free Ligand (Nitrocellulose Filter) Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Calculate Kd) Measure->Analyze End End Analyze->End

Caption: Workflow for a radioligand filter binding assay.

Detailed Protocol:

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)

  • Radiolabeled this compound (e.g., [3H]-Lexithromycin or [14C]-Lexithromycin)

  • Unlabeled this compound (for competition assay)

  • Binding Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose filter plates (e.g., UniFilter GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Dilute ribosomes to a final concentration of ~3 nM in Binding Buffer. Prepare serial dilutions of radiolabeled this compound (e.g., from 2 nM to 200 nM). For competition assays, use a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Incubation: In a 96-well plate, mix 90 µL of the ribosome solution with 10 µL of the radiolabeled this compound dilution. Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Transfer the incubation mixture to a nitrocellulose filter plate. Separate the ribosome-bound ligand from the free ligand by applying a vacuum.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound ligand.

  • Measurement: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. Determine the dissociation constant (Kd) using a suitable binding model (e.g., one-site binding). For competition assays, calculate the IC50 and then the Ki.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the polarization of fluorescently labeled ligand upon binding to the ribosome.

Workflow Diagram:

Start Start Prepare Prepare Fluorescently Labeled Macrolide (Tracer) Start->Prepare Incubate Incubate Ribosomes, Tracer, and Unlabeled this compound Prepare->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Data Analysis (Calculate IC50 and Kd) Measure_FP->Analyze End End Analyze->End

Caption: Workflow for a fluorescence polarization assay.

Detailed Protocol:

Materials:

  • 70S ribosomes

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • Unlabeled this compound

  • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled this compound in Binding Buffer. Prepare a working solution of the fluorescently labeled macrolide and ribosomes in Binding Buffer.

  • Incubation: In a 384-well plate, add the unlabeled this compound dilutions. Then, add the ribosome and fluorescent tracer solution. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes to 2 hours).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Conclusion

The provided protocols offer robust methods for characterizing the interaction of this compound with its ribosomal target. While direct binding data for this compound is currently limited, the comparative data for other macrolides serves as a valuable benchmark. These assays are essential tools for the preclinical evaluation and development of new macrolide antibiotics.

References

Application Notes and Protocols: Lexithromycin (Roxithromycin) as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, more commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and clarithromycin. It is a valuable tool in antibiotic research, often employed as a reference standard for in vitro susceptibility testing and for the evaluation of new antimicrobial agents. Its established mechanism of action and well-characterized antimicrobial spectrum make it a reliable comparator for assessing the potency and spectrum of novel compounds.

These application notes provide detailed protocols for the use of Roxithromycin as a reference standard in key microbiological assays, along with its mechanism of action and antimicrobial spectrum presented in a clear and accessible format.

Mechanism of Action

Roxithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting the elongation of the polypeptide chain.[1][2] At higher concentrations, it can exhibit bactericidal properties against certain strains.

Figure 1. Mechanism of action of Roxithromycin.

Antimicrobial Spectrum

Roxithromycin is effective against a broad range of pathogens, particularly Gram-positive bacteria and some atypical pathogens. Its activity against Gram-negative bacteria is more limited.

Table 1: Antimicrobial Spectrum of Roxithromycin

CategoryOrganisms
Gram-positive Bacteria Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, Streptococcus pyogenes
Gram-negative Bacteria Moraxella catarrhalis, Haemophilus influenzae (variable), Legionella pneumophila
Atypical Bacteria Mycoplasma pneumoniae, Chlamydia trachomatis
Anaerobic Bacteria Some susceptible strains

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Roxithromycin against various bacterial species, presented as MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively).

Table 2: Roxithromycin Minimum Inhibitory Concentration (MIC) Data

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.250.5
Streptococcus pneumoniae (penicillin-susceptible)0.060.125
Streptococcus pyogenes0.060.125
Haemophilus influenzae4.08.0
Moraxella catarrhalis0.120.25
Legionella pneumophila0.1250.5
Mycoplasma pneumoniae0.0080.015
Chlamydia trachomatis0.060.125

Note: MIC values can vary depending on the testing methodology and the geographic origin of the isolates.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using Roxithromycin as a reference standard, following general principles from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Roxithromycin reference standard powder

  • Test compound

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Quality control (QC) strain: Haemophilus influenzae ATCC 49766 (as recommended by EUCAST for Roxithromycin MIC testing)[3]

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare a stock solution of Roxithromycin and the test compound at a concentration of 1280 µg/mL in a suitable solvent.

    • Perform serial twofold dilutions of the stock solutions in CAMHB to create a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and the QC strain.

    • Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate antibiotic dilutions into the wells of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • The MIC of the QC strain should fall within the acceptable range to validate the assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Roxithromycin & Test Compound Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Read Plates for Bacterial Growth (Turbidity) F->G H Determine MIC of Test Compound and Roxithromycin G->H

Figure 2. Workflow for MIC Determination.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the interaction (synergy, indifference, or antagonism) between a test compound and Roxithromycin.

Materials:

  • Same as Protocol 1

Procedure:

  • Plate Setup:

    • Prepare serial twofold dilutions of the test compound along the x-axis of a 96-well plate.

    • Prepare serial twofold dilutions of Roxithromycin along the y-axis of the plate.

    • The final plate will contain a matrix of concentrations for both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference (or additive)

      • FIC Index > 4: Antagonism

Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Roxithromycin reference standard

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation:

    • Prepare tubes or flasks containing CAMHB with the test compound and Roxithromycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control (no antibiotic).

  • Inoculation:

    • Inoculate each tube with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration.

    • Interpretation:

      • Bacteriostatic: < 3-log10 reduction in CFU/mL from the initial inoculum.

      • Bactericidal: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Roxithromycin is a well-established macrolide antibiotic that serves as an excellent reference standard in antibiotic research. Its use in standardized protocols for susceptibility testing, synergy analysis, and time-kill assays allows for the reliable evaluation and comparison of new antimicrobial agents. The data and protocols provided in these application notes are intended to guide researchers in the effective use of Roxithromycin as a reference compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lexithromycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization of this compound for various in vitro applications. Given that this compound, like many macrolide antibiotics, exhibits poor aqueous solubility, this guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by its hydrophobicity, leading to low solubility in aqueous solutions.[1][2][3] It is generally described as slightly soluble in solvents like chloroform and Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, it is common practice to first dissolve this compound in an organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium.

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

A2: Based on data from structurally similar macrolide antibiotics, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions.[2] Methanol and acetone can also be effective solvents for macrolides. The choice of solvent will depend on the specific requirements and sensitivities of your in vitro assay. For instance, some cell lines can be sensitive to higher concentrations of DMSO.

Q3: What is the recommended concentration for a this compound stock solution?

A3: A stock solution of 10 mM in DMSO is a common starting point. However, the optimal concentration will depend on the solubility of this compound in the chosen solvent and the final concentration required for your assay. It is advisable to prepare a high-concentration stock to minimize the volume of organic solvent introduced into your final assay system. Solutions should be prepared fresh whenever possible as their stability in solution can be limited.

Q4: How can I improve the solubility of this compound in aqueous buffers for my assay?

A4: To improve solubility in aqueous buffers, a co-solvent approach is typically employed. First, dissolve the this compound in a water-miscible organic solvent like DMSO or ethanol to create a stock solution. This stock solution is then added to the aqueous buffer with vigorous mixing to achieve the desired final concentration. For some macrolides, a 1:1 solution of ethanol and PBS has been shown to achieve a solubility of approximately 0.5 mg/mL.

Q5: Are there alternative methods to enhance this compound's aqueous solubility?

A5: Yes, cyclodextrin complexation is a widely used technique to improve the solubility of poorly soluble drugs, including macrolides. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex. This can enhance the drug's solubility and stability in aqueous solutions. Various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when I dilute my stock into the aqueous assay buffer.

Possible Causes and Solutions:

  • Solution Workflow for Preventing Precipitation

    This workflow outlines a systematic approach to preparing your this compound solution to avoid precipitation.

    G A Start: Prepare this compound Solution B Dissolve this compound in 100% Organic Solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution. A->B C Vortex or sonicate gently to ensure complete dissolution. B->C D Slowly add the stock solution dropwise to the vigorously stirring aqueous buffer. C->D E Does precipitation occur? D->E F_Yes Yes E->F_Yes Yes G_No No E->G_No No I Troubleshoot: - Decrease the final concentration. - Increase the percentage of co-solvent (if assay permits). - Try a different organic solvent for the stock solution. - Consider using a solubilizing agent like cyclodextrin. F_Yes->I H Solution is ready for use in the assay. G_No->H

    Caption: Workflow for preparing this compound solutions to prevent precipitation.

  • Final Concentration is Too High: The final concentration of this compound in the aqueous buffer may exceed its solubility limit, even with a co-solvent.

    • Solution: Try preparing a lower final concentration of this compound.

  • Insufficient Co-solvent: The percentage of the organic solvent in the final solution may be too low to maintain solubility.

    • Solution: If your assay can tolerate it, increase the final concentration of the organic solvent. However, be mindful that high concentrations of solvents like DMSO can affect cell viability and enzyme activity. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • pH of the Buffer: The solubility of macrolide antibiotics can be pH-dependent.

    • Solution: Investigate if adjusting the pH of your buffer (within a range compatible with your assay) improves solubility. For some macrolides, adding a small amount of glacial acetic acid has been shown to aid dissolution in water.

  • Temperature: Solubility can be temperature-dependent.

    • Solution: Gently warming the solution may help, but be cautious as this can affect the stability of this compound and other assay components.

Issue 2: I am observing unexpected or inconsistent results in my cell-based assay.

Possible Causes and Solutions:

  • Solvent Toxicity: The organic solvent used to dissolve this compound may be affecting the cells.

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your this compound-treated samples. This will help you to distinguish the effects of the drug from the effects of the solvent. Determine the maximum solvent concentration that does not affect your cells' viability or the assay readout.

  • Decision-Making Process for Solvent Selection in Cell-Based Assays

    This diagram illustrates the decision-making process for selecting an appropriate solvent system for cell-based assays.

    G A Start: Select Solvent for Cell-Based Assay B Is this compound soluble in a low-toxicity solvent (e.g., Ethanol) at the required stock concentration? A->B C_Yes Yes B->C_Yes Yes D_No No B->D_No No E Use Ethanol as the primary solvent. C_Yes->E F Is this compound soluble in DMSO at the required stock concentration? D_No->F K Ensure final solvent concentration in the assay is below the toxic threshold and include a vehicle control. E->K G_Yes Yes F->G_Yes Yes H_No No F->H_No No I Use DMSO as the solvent. Determine the maximum tolerable DMSO concentration for your cell line (typically <0.5%). G_Yes->I J Consider alternative solubilization methods: - Co-solvent systems with lower toxicity solvents. - Cyclodextrin-based formulations. H_No->J I->K J->K

    Caption: Decision tree for solvent selection in cell-based assays.

Issue 3: My enzyme inhibition assay results are variable.

Possible Causes and Solutions:

  • Solvent Interference: Organic solvents can directly interact with enzymes, affecting their activity and kinetics.

    • Solution: Run a solvent-only control to assess the effect of the solvent on enzyme activity. Keep the final solvent concentration consistent across all experimental conditions. If significant interference is observed, you may need to screen for a more inert solvent or use a lower concentration.

  • Compound Aggregation: Poorly soluble compounds can form aggregates in aqueous solutions, which can lead to non-specific enzyme inhibition.

    • Solution: Ensure that this compound is fully dissolved in the final assay buffer. The presence of a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes help to prevent aggregation, but its compatibility with the enzyme must be verified.

Data Presentation

Table 1: Solubility of this compound and Related Macrolide Antibiotics in Common Organic Solvents.

CompoundDMSO (mg/mL)Ethanol (mg/mL)Methanol (mg/mL)Acetone (mg/mL)Chloroform
This compound Slightly SolubleData not availableData not availableData not availableSlightly Soluble
Roxithromycin ~15~30Data not availableData not availableData not available
Azithromycin ~5~16Data not availableData not availableData not available
Erythromycin ~15~30Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all solid material has dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. It is recommended to prepare fresh solutions for critical experiments.

Protocol 2: Preparation of Working Solutions for an In Vitro Assay (e.g., MIC Broth Microdilution)

This protocol is adapted for a standard 96-well plate format.

  • Prepare the highest concentration: Dilute your this compound stock solution in the appropriate sterile broth medium to twice the highest concentration you wish to test. For example, if your highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the 256 µg/mL this compound solution to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (broth only).

  • Inoculation: Prepare a bacterial inoculum according to standard protocols (e.g., to a 0.5 McFarland standard, then diluted to the final required concentration). Add 100 µL of the bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Incubation: Incubate the plate under the appropriate conditions for the microorganism being tested.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible bacterial growth.

  • Workflow for MIC Assay Preparation

    This diagram provides a visual representation of the steps involved in preparing a 96-well plate for a Minimum Inhibitory Concentration (MIC) assay.

    G A Start: MIC Assay Preparation B Prepare 2x concentrated this compound solution in broth. A->B C Dispense 100 µL of broth into wells 2-12. B->C D Add 200 µL of 2x this compound to well 1. C->D E Perform 2-fold serial dilutions from well 1 to well 10. D->E F Prepare bacterial inoculum. E->F G Add 100 µL of inoculum to wells 1-11. F->G H Incubate the plate. G->H I Read and interpret the MIC results. H->I

    Caption: Workflow for preparing a plate for a Minimum Inhibitory Concentration (MIC) assay.

References

Troubleshooting Lexithromycin degradation in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Lexithromycin is a hypothetical compound. The following information is based on the known behavior of macrolide antibiotics, which are frequently susceptible to degradation in acidic environments.

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with this compound degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a precipitate at a low pH?

A1: this compound, like many macrolides, may have reduced solubility at acidic pH. The observed cloudiness or precipitate is likely the drug crashing out of solution. Additionally, acid-catalyzed degradation can lead to the formation of less soluble byproducts. It is recommended to verify the pH of your solution and consult the solubility profile of this compound.

Q2: I observe multiple peaks on my HPLC chromatogram when analyzing my acidic sample of this compound. What are these?

A2: The additional peaks are likely degradation products of this compound. In acidic conditions, macrolides can undergo intramolecular cyclization reactions, leading to the formation of various inactive or less active anhydro forms. Each of these degradation products will have a different retention time on an HPLC column.

Q3: What is the primary mechanism of this compound degradation in an acidic medium?

A3: The primary degradation pathway for this compound in acidic conditions is likely the acid-catalyzed intramolecular cyclization. This typically involves the hydroxyl groups at the C-6 and C-12 positions and the C-9 ketone, leading to the formation of inactive anhydro-derivatives.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to maintain the pH of the solution above 4.0, if experimentally feasible. Use appropriate buffer systems to control the pH. If the experiment must be conducted under acidic conditions, consider reducing the temperature and the duration of exposure. Prepare acidic solutions of this compound immediately before use.

Q5: What analytical techniques are best suited for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for monitoring the stability of this compound and quantifying its degradation products. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low potency or loss of activity The compound has degraded due to acidic conditions.1. Verify the pH of all solutions. 2. Perform an HPLC analysis to quantify the remaining active this compound and identify degradation products. 3. If possible, adjust the experimental pH to be above 4.0. 4. If low pH is required, minimize exposure time and temperature.
High variability in experimental results Inconsistent pH control between samples, leading to varying rates of degradation.1. Use a calibrated pH meter for all solutions. 2. Incorporate a robust buffering system to maintain a stable pH. 3. Prepare fresh solutions for each experiment to avoid cumulative degradation.
Formation of a precipitate during the experiment 1. Poor solubility of this compound at the experimental pH. 2. Formation of insoluble degradation products.1. Review the solubility data for this compound across a range of pH values. 2. Consider the use of a co-solvent if it does not interfere with the experiment. 3. If the precipitate is suspected to be a degradant, confirm its identity using techniques like LC-MS.

Quantitative Data: pH-Dependent Degradation of this compound

The following table summarizes the degradation rate of this compound at various pH levels and temperatures, based on typical macrolide stability profiles.

pHTemperature (°C)Half-life (t½) in hours% Remaining after 24 hours
2.0250.5<1%
3.02541.6%
4.0257278.9%
5.025>500>95%
2.0485.3%
3.046074.1%

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol outlines a standard reverse-phase HPLC method for assessing the stability of this compound.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Ammonium Acetate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Sample Preparation: Dilute the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

Protocol 2: Acidic Stress Testing of this compound

This protocol describes how to perform an acidic stress test to evaluate the degradation profile of this compound.

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • In separate vials, add an aliquot of the stock solution to 0.1 M HCl (to achieve a final pH of ~1.2) and 0.01 M HCl (for a pH of ~2.2). The final concentration of this compound should be approximately 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop further degradation.

  • Dilute the neutralized sample with the mobile phase and analyze using the HPLC method described in Protocol 1.

  • Quantify the percentage of remaining this compound and the formation of degradation products over time.

Visualizations

degradation_pathway This compound This compound (Active) Protonation Protonation of C6-OH and C12-OH This compound->Protonation + H+ (Acidic pH) Intermediate Carbocation Intermediate Protonation->Intermediate Water Elimination Anhydro Anhydro-Lexithromycin (Inactive Degradant) Intermediate->Anhydro Intramolecular Cyclization

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_acid Prepare Acidic Stress Solutions prep_stock->prep_acid incubate Incubate at Controlled Temperature prep_acid->incubate sampling Withdraw Samples at Time Points incubate->sampling neutralize Neutralize to Quench Reaction sampling->neutralize hplc HPLC Analysis neutralize->hplc data Quantify Degradants & Remaining API hplc->data

Caption: Workflow for this compound acid stability testing.

troubleshooting_logic start Problem: Unexpected Results check_hplc Multiple Peaks in HPLC? start->check_hplc check_potency Low Potency or Activity? start->check_potency check_hplc->check_potency No degradation Likely Degradation check_hplc->degradation Yes check_potency->degradation Yes solubility Potential Solubility Issue check_potency->solubility No verify_ph Action: Verify & Control pH degradation->verify_ph verify_solubility Action: Check Solubility Profile solubility->verify_solubility

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Optimizing Lexithromycin Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound concentration in their antibacterial assays. For the purposes of providing detailed and accurate technical information, the data and protocols presented here are based on Azithromycin, a well-characterized macrolide antibiotic with a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a macrolide antibiotic that inhibits bacterial growth by interfering with protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, which blocks the translation of messenger RNA (mRNA).[1][2] This action is primarily bacteriostatic, meaning it stops bacteria from reproducing, but it does not directly kill them. Nucleic acid synthesis is not affected by this process.[1]

Q2: How do I prepare a stock solution of this compound?

A2: this compound has limited solubility in aqueous solutions. For consistent results, it is recommended to first dissolve this compound in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). A common procedure is to dissolve this compound in ethanol to create a concentrated stock solution, which can then be diluted with the desired aqueous buffer or culture medium. For example, a stock solution can be prepared in ethanol and then diluted with a buffer like PBS (pH 7.2) for the final working concentrations. It is advisable not to store the aqueous solution for more than one day to ensure stability.

Q3: What is a typical concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?

A3: The effective concentration of this compound can vary significantly depending on the bacterial species being tested. For initial screening, a broad range of concentrations is recommended, typically prepared through serial two-fold dilutions. A starting range could be from 0.06 µg/mL to 64 µg/mL. For susceptible strains of bacteria like S. pneumoniae and S. aureus, the MIC90 (the concentration required to inhibit 90% of isolates) is often below 2 mg/L.

Q4: I am observing no inhibition of bacterial growth even at high concentrations of this compound. What could be the issue?

A4: There are several potential reasons for a lack of antibacterial activity:

  • Bacterial Resistance: The bacterial strain you are testing may be resistant to macrolide antibiotics. Resistance can arise from mutations in the 23S ribosomal subunit or through the expression of efflux pumps that actively remove the drug from the bacterial cell.

  • Incorrect Stock Solution Preparation: Issues with dissolving this compound can lead to a lower-than-expected concentration in your assay. Ensure the compound is fully dissolved in the organic solvent before diluting it into your aqueous medium.

  • Inactivation of the Antibiotic: The stability of this compound can be affected by the pH and composition of the culture medium. Ensure the medium used is appropriate for antibiotic susceptibility testing.

  • High Inoculum Density: An excessively high concentration of bacteria in the inoculum can overwhelm the antibiotic, leading to apparent resistance. It is crucial to standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for broth microdilution).

Q5: How should I interpret the results of my MIC assay?

A5: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The interpretation of MIC values involves comparing them to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints categorize the bacteria as Susceptible (S), Intermediate (I), or Resistant (R).

  • Susceptible (S): The infection is likely to be successfully treated with a standard dosage of the antibiotic.

  • Intermediate (I): The antibiotic may be effective at higher dosages or in body sites where it concentrates.

  • Resistant (R): The antibiotic is unlikely to be effective for treating the infection.

Data Presentation

Table 1: Recommended MIC Quality Control Ranges for this compound (modeled on Azithromycin)

Quality Control StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.0
Escherichia coliATCC 259222.0 - 8.0
Enterococcus faecalisATCC 292121.0 - 4.0
Haemophilus influenzaeATCC 492471.0 - 4.0
Streptococcus pneumoniaeATCC 496190.06 - 0.25

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Weigh the required amount of this compound powder. b. Dissolve in 100% ethanol to a final concentration of 10 mg/mL. c. Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution for the assay.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.

3. Assay Procedure: a. In a 96-well microplate, perform two-fold serial dilutions of the this compound working solution in CAMHB. The final volume in each well should be 50 µL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control well (bacteria in broth with no antibiotic) and a negative control well (broth only). d. Seal the plate and incubate at 35-37°C for 16-20 hours.

4. Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound in which there is no visible growth.

Mandatory Visualizations

Lexithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein Protein Synthesis (Blocked) Ribosome_50S->Protein Inhibition Ribosome_30S 30S Ribosomal Subunit mRNA mRNA mRNA->Ribosome_30S Translation

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read plate for visible growth E->F G Determine MIC value (lowest concentration with no growth) F->G

Caption: Experimental workflow for MIC determination.

Troubleshooting_Guide A No inhibition of bacterial growth? B Is the bacterial strain known to be resistant? A->B Yes C Was the stock solution prepared correctly? A->C No E Consider alternative antibiotics B->E H Investigate potential resistance mechanisms B->H D Was the inoculum density standardized? C->D Yes F Re-prepare stock solution and verify solubility C->F No G Adjust inoculum to 0.5 McFarland standard D->G No

Caption: Troubleshooting unexpected MIC results.

References

Technical Support Center: Overcoming Lexithromycin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Lexithromycin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] It is characterized by increased hydrophobicity and stability under varying pH conditions compared to its parent compound.[1][2] In a research context, it is likely used to study its antibacterial properties or its effects on various cellular processes. Macrolides, as a class, are known to interfere with cell signaling pathways, including those involved in inflammation.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in your media may exceed its solubility limit.

  • "Solvent Shock": Rapidly diluting a concentrated stock of a hydrophobic compound in an aqueous medium can cause it to precipitate out of solution.

  • Low Temperature: Preparing the working solution in cold media can decrease the solubility of this compound.

  • pH of the Media: Although this compound has improved pH stability, significant deviations from the optimal pH range of your culture media could potentially affect its solubility.

  • Interaction with Media Components: Components in the serum or the basal medium itself could interact with this compound, leading to the formation of insoluble complexes.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Q4: How should I prepare a this compound stock solution and the final working solution to avoid precipitation?

To minimize precipitation, a stepwise dilution process is recommended. Here is a general protocol based on best practices for similar compounds:

Experimental Protocol: Preparation of this compound Working Solution

Objective: To prepare a sterile, non-precipitated working solution of this compound in cell culture medium.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO or 100% Ethanol

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by your experiment)

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile tips

Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO or 100% Ethanol to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or pipetting. Note: Solutions in organic solvents are generally considered self-sterilizing and do not require filter sterilization.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) serum-free cell culture medium. For example, a 1:10 dilution. Mix gently.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or the concentrated stock solution if not preparing an intermediate) dropwise to the pre-warmed (37°C) complete cell culture medium while gently swirling the flask or tube. This gradual addition helps to prevent "solvent shock".

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cells).

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. The medium should remain clear.

    • Use the freshly prepared this compound-containing medium immediately for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation High final this compound concentration.Perform a dose-response experiment to determine the optimal, non-toxic, and soluble concentration for your cell line.
"Solvent shock" from rapid dilution.Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling. Consider making an intermediate dilution in serum-free media first.
Low temperature of the culture medium.Always use pre-warmed (37°C) cell culture medium for preparing the final working solution.
High final solvent (e.g., DMSO) concentration.While a higher solvent concentration can aid solubility, it may be toxic to cells. Keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Delayed Precipitation (after incubation) Temperature fluctuations.Avoid repeated warming and cooling of the media. Prepare fresh working solutions for each experiment.
Interaction with serum proteins.Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the this compound-containing medium immediately before use.
Changes in media pH during incubation.Ensure your cell culture medium is adequately buffered and monitor the pH, especially in long-term experiments.
Evaporation of media.Maintain proper humidity in the incubator to prevent evaporation, which can concentrate all media components, including this compound.

Data Presentation

Table 1: Solubility of Structurally Related Macrolide Antibiotics

Compound Solvent Solubility
RoxithromycinEthanol~30 mg/mL
DMSO~15 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
ErythromycinEthanol~30 mg/mL
DMSO~15 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
AzithromycinEthanol~16 mg/mL
DMSO~5 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Note: This data is for macrolides structurally similar to this compound and should be used as a guideline. Empirical determination of this compound's solubility is recommended.

Table 2: Cytotoxicity of Macrolides on Various Cell Lines

Compound Cell Line Effect Concentration
Macrolides (general)Primary Human Osteoblasts (PHO)20% inhibition of proliferation20-40 µg/mL
Azithromycin & RoxithromycinPrimary Human Osteoblasts (PHO)20-30% cytotoxicity100 µg/mL
30-45% cytotoxicity200 µg/mL
40-60% cytotoxicity400 µg/mL

Note: Cytotoxicity is cell-line dependent. It is crucial to perform a dose-response curve to determine the optimal working concentration for your specific cell line.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation dissolve Dissolve this compound powder in DMSO or Ethanol (e.g., 10 mM) aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot store->thaw add Add stock solution dropwise to pre-warmed medium while gently swirling thaw->add prewarm Pre-warm cell culture medium to 37°C prewarm->add use Use immediately in experiment add->use troubleshooting_logic Troubleshooting Logic for this compound Precipitation precipitate Precipitation Observed? immediate Immediate Precipitation? precipitate->immediate Yes delayed Delayed Precipitation? precipitate->delayed No conc High Concentration? immediate->conc temp_fluct Temperature Fluctuations? delayed->temp_fluct shock Solvent Shock? conc->shock No sol_conc Lower Concentration conc->sol_conc Yes temp Cold Medium? shock->temp No sol_add Dropwise Addition & Intermediate Dilution shock->sol_add Yes sol_warm Use Pre-warmed Medium temp->sol_warm Yes serum_int Serum Interaction? temp_fluct->serum_int No sol_fresh Prepare Fresh Solution temp_fluct->sol_fresh Yes ph_change pH Change? serum_int->ph_change No sol_serum Reduce Serum or Prepare Fresh serum_int->sol_serum Yes sol_buffer Ensure Proper Buffering ph_change->sol_buffer Yes signaling_pathway General Macrolide Effect on NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α receptor TNF Receptor tnfa->receptor ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb Signal Transduction nfkb NF-κB ikb_nfkb->nfkb IκB Degradation ikb IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation This compound This compound (Macrolide) This compound->nfkb_nuc Inhibition? dna DNA nfkb_nuc->dna gene_exp Inflammatory Gene Expression dna->gene_exp

References

Lexithromycin Interference Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be encountering interference from the novel macrolide antibiotic, Lexithromycin, in their biochemical assays. The following information is based on the established principles of drug-analyte interactions and interference in common assay platforms.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results in our immunoassay when testing samples containing this compound. Could the drug be interfering with the assay?

A1: Yes, it is possible that this compound is interfering with your immunoassay. Drug interference in immunoassays is a known phenomenon that can lead to either falsely elevated or falsely low results.[1] This interference can occur through several mechanisms, including cross-reactivity, where the assay's antibodies bind to the drug or its metabolites due to structural similarities with the target analyte.

Q2: What is the mechanism of action of this compound and how might it cause assay interference?

A2: this compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacteria, thereby halting the translation of mRNA.[2][3] While this is its primary therapeutic action, its complex chemical structure may lead to off-target interactions in biochemical assays. Interference can arise if components of the assay, such as antibodies, recognize and bind to this compound or its metabolites, leading to inaccurate signal generation.

Q3: Are certain types of assays more susceptible to interference from compounds like this compound?

A3: Immunoassays are particularly susceptible to interference from drugs and their metabolites. This is especially true for competitive immunoassays where the drug might compete with the analyte for antibody binding sites. Enzymatic assays could also be affected if this compound directly inhibits or activates the enzyme being measured.

Troubleshooting Guides

Issue 1: Suspected False-Positive Results in an Immunoassay

If you suspect that this compound is causing false-positive results in your immunoassay, follow these steps to diagnose and mitigate the issue.

Experimental Protocol: Interference Validation

  • Analyte-Free Matrix Spiking:

    • Prepare a sample matrix (e.g., serum, plasma, buffer) that is known to be free of the target analyte.

    • Spike this matrix with varying concentrations of this compound. Suggested concentrations could range from expected physiological levels to higher concentrations that might occur in specific experimental conditions.

    • Run these spiked samples in your immunoassay. A positive result in the absence of the analyte confirms interference.

  • Serial Dilution:

    • Take a patient or experimental sample that contains this compound and is showing a positive result.

    • Perform serial dilutions of the sample with an appropriate assay buffer.

    • Analyze the dilutions. If the results do not decrease linearly with the dilution factor, interference is likely.

Mitigation Strategies

  • Sample Pre-treatment: Consider methods like polyethylene glycol (PEG) precipitation to remove interfering substances.

  • Alternative Assay: If possible, use a different assay method that is less susceptible to interference, such as mass spectrometry, which offers higher specificity.

  • Confirmation Testing: Always confirm presumptive positive results from immunoassays with a second, more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 2: Suspected False-Negative Results in an Immunoassay

False-negative results can also occur due to interference.

Experimental Protocol: Recovery Experiment

  • Spike Recovery Analysis:

    • Take a sample known to contain this compound.

    • Spike this sample with a known concentration of the target analyte.

    • Also, spike a control matrix (without this compound) with the same concentration of the analyte.

    • Measure the analyte concentration in both samples.

    • Calculate the percent recovery: (Measured concentration in this compound sample / Measured concentration in control sample) * 100%.

    • A recovery rate significantly lower than 100% suggests interference leading to false negatives.

Quantitative Data Summary

The following table summarizes hypothetical interference data for this compound in a competitive immunoassay for a fictional analyte "Biomarker X".

This compound Concentration (µg/mL)Apparent Biomarker X Concentration (ng/mL) in Analyte-Free MatrixPercent Interference (False Positive)
00.10%
102.52400%
5012.812700%
10025.425300%

Visual Guides

Signaling Pathway of Macrolide Antibiotics

Macrolide_Mechanism cluster_bacterium Bacterium Ribosome 70S Ribosome Protein Bacterial Protein Ribosome->Protein Synthesis PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase mRNA mRNA mRNA->Ribosome Translation PeptidylTransferase->Protein Inhibition This compound This compound This compound->PeptidylTransferase Binds to 50S subunit

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating Assay Interference

Interference_Workflow Start Unexpected Assay Result Hypothesis Suspect this compound Interference Start->Hypothesis Spiking_Study Spike Analyte-Free Matrix with this compound Hypothesis->Spiking_Study Check_Signal Signal Detected? Spiking_Study->Check_Signal Interference_Confirmed Interference Confirmed Check_Signal->Interference_Confirmed Yes No_Interference No Direct Interference (Investigate other causes) Check_Signal->No_Interference No Mitigation Implement Mitigation (e.g., Sample Dilution, Alt. Assay) Interference_Confirmed->Mitigation Confirmation Confirm with LC-MS/MS Mitigation->Confirmation

Caption: Troubleshooting workflow for suspected assay interference.

Logical Relationship in Competitive Immunoassay Interference

Competitive_Immunoassay_Interference cluster_assay Competitive Immunoassay Antibody Antibody Analyte Target Analyte Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds This compound This compound (Cross-reactant) This compound->Antibody Binds (Interference)

Caption: this compound competing with the analyte for antibody binding.

References

Preventing contamination in Lexithromycin susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to contamination in Lexithromycin susceptibility testing. Adherence to strict aseptic techniques and quality control measures is paramount for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound susceptibility testing?

A1: Contamination in antimicrobial susceptibility testing (AST) can arise from various sources. These include the environment (airborne particles, work surfaces), reagents and media, the initial inoculum, and the laboratory personnel. It is crucial to maintain a sterile work environment and handle all materials with care to prevent the introduction of unwanted microorganisms.

Q2: How can I differentiate between a true resistant subpopulation and contamination within an inhibition zone?

A2: Observing colonies within a zone of inhibition can be due to a resistant subpopulation or contamination. To distinguish between the two, you can perform a Gram stain on the colonies. If the Gram stain reveals a different morphology or Gram reaction from the original isolate, it is likely contamination. Subculturing the colonies and re-testing for susceptibility can also help confirm if it is a resistant mutant.[1]

Q3: What is the acceptable rate of contamination for blood cultures, and can this be applied to susceptibility testing plates?

A3: For blood cultures, the American Society for Microbiology (ASM) and the Clinical and Laboratory Standards Institute (CLSI) recommend a contamination rate of no more than 3%.[2] While there isn't a specific published acceptable contamination rate for individual susceptibility testing plates, the principle of minimizing contamination to ensure the accuracy of results remains critical. Any visible contamination on a susceptibility test plate compromises the result for that plate, and the test should be repeated.

Q4: My quality control (QC) strain is giving out-of-range results for this compound. What should I do?

A4: Out-of-range QC results indicate a potential issue with the testing process. First, verify the inoculum preparation, incubation conditions, and your overall technique.[3] If these are correct, consider using a new lot of media or antibiotic disks and a fresh subculture of the QC strain. It is important to resolve QC discrepancies before reporting any patient results.

Q5: What does "mixed flora" in a culture report indicate, and how does it affect susceptibility testing?

A5: "Mixed flora" suggests that the sample was likely contaminated with bacteria from the skin or another source during collection. Susceptibility testing is not reliable on mixed cultures as the results would be unpredictable and not representative of the true pathogen. A repeat sample collection with improved aseptic technique is typically required.

Troubleshooting Guides

Issue 1: Unexpected Growth or Colonies on Susceptibility Plates

Observation: You observe colonies that are morphologically different from your test organism, or growth in the negative control.

Possible Cause Recommended Action
Environmental Contamination Ensure all work is performed in a properly functioning biological safety cabinet. Minimize air drafts by keeping doors and windows closed. Disinfect work surfaces with 70% alcohol before and after use.
Contaminated Reagents or Media Use pre-sterilized, commercially prepared media from a reputable supplier. Visually inspect media for any signs of growth before use. If preparing media in-house, ensure proper sterilization protocols are followed and validated.
Technique-Related Contamination Practice strict aseptic technique. Flame the mouths of tubes and bottles before and after use. Use sterile loops, swabs, and pipettes for all manipulations. Avoid leaving plates, tubes, or bottles open to the air for extended periods.
Inoculum Contamination Ensure the initial bacterial culture is pure. If there is any doubt, re-streak the culture to obtain isolated colonies and start with a fresh, pure culture.
Issue 2: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution

Observation: You observe turbidity in the sterility control wells, skipped wells (growth in higher concentrations but not in lower ones), or highly variable MICs between replicates.

Possible Cause Recommended Action
Contamination of Broth or Inoculum Check the sterility of the Mueller-Hinton broth by incubating an uninoculated aliquot. Ensure the purity of the bacterial inoculum by plating a small amount on an agar plate.
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh, sterile pipette tips for each dilution and transfer to avoid cross-contamination. Performing assays in duplicate can help identify and mitigate the impact of pipetting errors.
Inadequate Mixing Gently mix the inoculum suspension before dispensing into the microtiter plate to ensure a uniform distribution of bacteria.
"Skipped Wells" This can be due to contamination, improper inoculation, or issues with the antimicrobial agent's concentration. Repeat the test with fresh reagents and careful technique.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to different antibiotics.

Methodology:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Placement: Using sterile forceps, place the this compound antibiotic disk onto the surface of the agar. Ensure disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established guidelines.

Note: As of late 2025, specific CLSI or EUCAST interpretive criteria for this compound may not be publicly available. In a research setting, results can be compared to a relevant control compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the gold standard for determining the MIC of an antimicrobial agent.

Methodology:

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Quantitative Data

Disclaimer: The following tables provide example quality control ranges for Azithromycin, a macrolide antibiotic similar to this compound. These are for illustrative purposes only and should not be used as definitive QC ranges for this compound without proper validation.

Table 1: Example MIC Quality Control Ranges for Azithromycin

QC Strain MIC Range (µg/mL)
Escherichia coli ATCC® 259222.0 - 8.0
Staphylococcus aureus ATCC® 292130.25 - 1.0
Enterococcus faecalis ATCC® 292121.0 - 4.0
(Source: Adapted from CLSI guidelines for Azithromycin)

Table 2: Example Disk Diffusion Quality Control Ranges for Azithromycin (15 µg disk)

QC Strain Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592321 - 26
(Source: Adapted from CLSI guidelines for Azithromycin)

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (e.g., unexpected growth, out-of-range QC) check_purity Check Purity of Isolate start->check_purity pure Isolate Pure? check_purity->pure check_aseptic Review Aseptic Technique technique_ok Technique Correct? check_aseptic->technique_ok check_reagents Check Media and Reagents reagents_ok Reagents Sterile? check_reagents->reagents_ok check_environment Evaluate Work Environment env_ok Environment Clean? check_environment->env_ok pure->check_aseptic Yes re_streak Re-streak for Pure Culture pure->re_streak No technique_ok->check_reagents Yes retrain Retrain on Aseptic Technique technique_ok->retrain No reagents_ok->check_environment Yes discard_reagents Use New Batch of Media/Reagents reagents_ok->discard_reagents No clean_env Thoroughly Clean and Disinfect Workspace env_ok->clean_env No repeat_test Repeat Susceptibility Test env_ok->repeat_test Yes re_streak->repeat_test retrain->repeat_test discard_reagents->repeat_test clean_env->repeat_test

Caption: A workflow for troubleshooting contamination in susceptibility testing.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place this compound Disk inoculate_plate->place_disks incubate Incubate at 35°C for 16-20 hours place_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret end End interpret->end

Caption: The experimental workflow for the Kirby-Bauer disk diffusion test.

References

Technical Support Center: Lexithromycin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific antibiotic named "Lexithromycin" is not publicly available. This guide utilizes Roxithromycin , a structurally similar macrolide antibiotic, as a model to provide representative challenges, protocols, and troubleshooting advice that would be relevant for the synthesis and purification of a comparable molecule.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield

Question: We are experiencing a significantly lower than expected yield in our this compound synthesis. What are the potential causes and how can we troubleshoot this?

Answer: Low yields in macrolide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reactions: Reactants may not be fully consumed, leading to a low yield of the desired product.

  • Side Reactions: Alternative thermodynamic reaction pathways can lead to the formation of byproducts, thus reducing the yield of the target molecule.

  • Reactant/Reagent/Catalyst Deactivation: Components of the reaction system can deactivate reactants, reagents, or catalysts.

  • Suboptimal Reaction Conditions: Temperature, pressure, and concentration of reactants can significantly impact the reaction rate and yield.[1]

  • Product Instability: The desired product may be unstable under the reaction conditions, leading to degradation.[1]

  • Purification Losses: Difficulties in isolating and purifying the final product can contribute to a lower overall yield.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reaction Verify Reaction Completion (TLC, HPLC) start->check_reaction check_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reaction->check_conditions Incomplete check_side_products Identify & Characterize Byproducts (LC-MS, NMR) check_reaction->check_side_products Complete check_reagents Assess Reagent/Catalyst Quality & Activity check_conditions->check_reagents check_reagents->check_side_products optimize_purification Refine Purification Protocol check_side_products->optimize_purification solution Improved Yield optimize_purification->solution

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Presence of Impurities after Purification

Question: Our purified this compound samples still show the presence of significant impurities when analyzed by HPLC. What are the common impurities and how can we improve the purification process?

Answer: Impurities in the final product are a common challenge and can originate from various sources.

  • Organic Impurities: These are the most prevalent and can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.[2] For instance, in macrolide synthesis, N-demethylated impurities are common.[3]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.

  • Heavy Metals: These can be introduced from reactors or water used in the process.

Improving Purification:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For Roxithromycin, solvents like methanol, ethanol, acetonitrile, toluene, and xylene have been used effectively. The process typically involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the crystallization of the purified product.

  • Chromatography: Column chromatography can be used for purification, but it may be expensive for large-scale industrial applications. High-performance liquid chromatography (HPLC) is a highly effective method for both analysis and purification.

  • Washing: Washing the filtered solid with a cooled solvent can help remove residual impurities.

Purification Troubleshooting Logic:

G cluster_1 Purification Troubleshooting start Impurities Detected identify_impurity Identify Impurity (LC-MS, NMR) start->identify_impurity select_method Select Purification Method identify_impurity->select_method recrystallization Recrystallization select_method->recrystallization Solid chromatography Chromatography select_method->chromatography Complex Mixture optimize_solvent Optimize Solvent System recrystallization->optimize_solvent optimize_conditions Optimize Chromatographic Conditions chromatography->optimize_conditions pure_product Pure Product optimize_solvent->pure_product optimize_conditions->pure_product

Caption: Decision-making process for purification troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended crystallization conditions for purifying this compound (based on Roxithromycin)?

A1: Several crystallization methods have been reported for Roxithromycin purification. The choice of solvent and temperature profile is crucial.

Solvent SystemDissolution TemperatureCrystallization TemperatureReference
MethanolNear refluxCool to ~0°C
MethanolRoom temperature (with vacuum concentration)Cool to ~0°C
Ethanol40°C to 60°CCool to 0°C - 5°C
Acetonitrile60°C - 65°CCool to room temp, then 0°C - 5°C
Toluene or Xylene60°C - 65°CCool to room temp, then 20°C - 25°C
Ethanol/Acetonitrile Mixture55°C - 60°CCool to room temp, then 0°C - 5°C

Q2: What analytical methods are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of macrolide antibiotics like Roxithromycin.

MethodKey ParametersLinearity RangeCorrelation Coefficient (r²)
HPLC-UVMobile Phase: Acetonitrile/Phosphate Buffer; Detection: 207 nm10 - 2000 µg/mL>0.999
HPLC with Electrochemical Detection-0.1 - 10 µg/mL (in plasma)-
UV SpectrophotometrySolvent: Deionized water20 - 70 µg/mL0.999

Q3: How can I synthesize N-demethylated impurities of this compound for use as reference standards?

A3: A general method for the synthesis of 3"-N-demonomethyl impurities of macrolide antibiotics like Erythromycin, Clarithromycin, Roxithromycin, and Azithromycin has been described. The process involves reacting the parent macrolide with sodium acetate and iodine in a mixture of methanol and water, followed by heating.

Experimental Protocols

Protocol 1: Recrystallization of Roxithromycin in Ethanol

  • Suspend the impure Roxithromycin in ethanol.

  • Stir the suspension for 1-4 hours at a temperature between 40°C and 60°C.

  • Slowly cool the suspension to approximately 0°C - 5°C with good stirring.

  • Filter the resulting solid.

  • Wash the purified solid with a mixture of ethanol and acetonitrile, previously cooled to approximately 0°C - 5°C.

  • Dry the solid at a temperature between 40°C and 60°C.

Protocol 2: HPLC Analysis of Roxithromycin

  • Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 v/v ratio.

  • Flow Rate: 1.5 ml/min.

  • Detection: UV at 207 nm.

  • Internal Standard: Valdecoxib can be used.

  • Sample Preparation: Prepare a standard stock solution of Roxithromycin (1 mg/ml) in the mobile phase. Create serial dilutions to generate a calibration curve (e.g., 10-2000 μg/ml).

Experimental Workflow for HPLC Analysis:

G cluster_2 HPLC Analysis Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Buffer) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Standards & Sample prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Analyze Data (Peak Area, Retention Time) acquire_data->analyze report Generate Report analyze->report

Caption: A typical workflow for HPLC analysis of this compound.

References

Technical Support Center: Stabilizing Lexithromycin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lexithromycin. The information herein is designed to address specific challenges that may be encountered during experimental procedures, with a focus on ensuring the long-term stability of the compound.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

If you are observing a loss of potency or the appearance of unknown peaks in your analytical chromatograms, it is likely that your this compound solution is degrading. Here are some potential causes and troubleshooting steps:

  • pH of the Solvent: this compound, like other macrolides, is susceptible to degradation in acidic and alkaline conditions. Ensure the pH of your solvent system is within a stable range, ideally close to neutral (pH 6-8).

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound. Avoid using solvents or reagents that may contain peroxides or other oxidizing species.

  • Light Exposure: Protect your this compound solutions from light, as photo-degradation can occur. Use amber vials or wrap your containers in aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at the recommended temperature of -20°C or below. For short-term storage of working solutions, refrigeration at 2-8°C is advisable.

Issue: Inconsistent Results in Stability Studies

Variability in your stability study data can arise from several factors. To ensure the reliability and reproducibility of your results, consider the following:

  • Inadequate Analytical Method: Your analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. It is crucial to develop and validate a stability-indicating method, such as a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

  • Improper Sample Handling: Ensure consistent and precise sample preparation and handling procedures. Use calibrated pipettes and maintain a consistent temperature during sample preparation.

  • Container Interactions: this compound may adsorb to certain types of container surfaces. It is recommended to use polypropylene or glass containers for storage.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid, powdered this compound should be stored in a well-sealed container at -20°C for long-term stability.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound stock solutions are typically prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods due to the increased risk of degradation. If necessary for experimental procedures, minimize the time the solution is kept at room temperature and protect it from light.

Stability and Degradation

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure as a macrolide antibiotic, this compound is likely susceptible to degradation through hydrolysis of the lactone ring under both acidic and basic conditions, as well as oxidation of the tertiary amine on the desosamine sugar. The glycosidic bonds linking the sugars to the lactone ring may also be susceptible to cleavage.

Q5: How can I detect and quantify this compound degradation?

A5: A validated stability-indicating analytical method, most commonly RP-HPLC with UV or mass spectrometric detection, is the preferred method for detecting and quantifying this compound and its degradation products.

Formulation and Stabilization

Q6: Are there any excipients that can help stabilize this compound in a formulation?

Q7: What formulation strategies can be employed to enhance the long-term stability of this compound?

A7: For solid dosage forms, strategies to protect against humidity, such as film coating or co-processing with hydrophobic excipients, may be beneficial. For liquid formulations, the use of co-solvents, antioxidants, and buffering systems, as well as protection from light, are crucial considerations.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C and sample at the same time points as the acid hydrolysis study. Neutralize the samples with 0.1 M hydrochloric acid before dilution and analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and sample at various time points. Dilute the samples with the mobile phase before analysis.

  • Thermal Degradation: Store the solid this compound powder in an oven at a controlled temperature (e.g., 70°C) for a defined period. Also, incubate a solution of this compound at the same temperature. Sample at various time points and prepare for analysis.

  • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark under the same conditions. Sample at various time points for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Protocol: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products.

    • Mobile Phase A: A buffer solution, such as 20 mM ammonium acetate, with the pH adjusted to be between 6.0 and 7.0.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run. An example gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60°C)24653
0.1 M NaOH (60°C)24752
3% H₂O₂ (RT)24802
Heat (70°C, solid)48981
UV Light (254 nm)8901

Table 2: Proposed HPLC Method Parameters for this compound Stability Testing

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A20 mM Ammonium Acetate, pH 6.5
Mobile Phase BAcetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 210 nm
Injection Volume10 µL

Visualizations

Lexithromycin_Degradation_Pathway This compound This compound Acid_Degradation Acid Hydrolysis (e.g., Cleavage of Glycosidic Bond, Lactone Ring Opening) This compound->Acid_Degradation H⁺, Δ Base_Degradation Alkaline Hydrolysis (e.g., Lactone Ring Opening) This compound->Base_Degradation OH⁻, Δ Oxidative_Degradation Oxidation (e.g., N-Oxidation of Desosamine) This compound->Oxidative_Degradation [O] Deg_Product_A Degradation Product A Acid_Degradation->Deg_Product_A Deg_Product_B Degradation Product B Acid_Degradation->Deg_Product_B Deg_Product_C Degradation Product C Base_Degradation->Deg_Product_C Deg_Product_D Degradation Product D Oxidative_Degradation->Deg_Product_D

Caption: Proposed Degradation Pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Prep_Stock Prepare this compound Stock Solution Forced_Deg Perform Forced Degradation Studies Prep_Stock->Forced_Deg Prep_Samples Prepare Samples for Analysis (Dilution, Neutralization) Forced_Deg->Prep_Samples Inject_Samples Inject Samples Prep_Samples->Inject_Samples HPLC_Method Develop & Validate Stability-Indicating HPLC Method HPLC_Method->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Identify_Peaks Identify Degradation Peaks Acquire_Data->Identify_Peaks Quantify Quantify this compound and Degradants Identify_Peaks->Quantify Assess_Stability Assess Stability Profile Quantify->Assess_Stability

Caption: Workflow for this compound Stability Testing.

Addressing batch-to-batch variability of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may arise during experimentation, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our antimicrobial susceptibility testing (AST) with different batches of this compound. What could be the cause?

A1: Inconsistent AST results are a common challenge and can stem from several factors related to batch-to-batch variability. These can include minor differences in the purity of the active pharmaceutical ingredient (API), variations in crystalline structure, or the presence of related substances and impurities from the manufacturing process.[1][2] It is also crucial to ensure the consistency of your experimental conditions, such as inoculum density and media quality, as these can significantly impact results.[3][4]

Q2: What are the critical quality attributes (CQAs) of this compound that we should be aware of?

A2: The critical quality attributes for a macrolide antibiotic like this compound typically include:

  • Purity: The percentage of the active compound.

  • Impurities and Related Substances: Levels of by-products from synthesis.

  • Potency: The microbiological activity of the compound.[5]

  • Dissolution Profile: Important for in vivo applications and some in vitro assays.

  • Crystal Form (Polymorphism): Different crystal forms can affect solubility and bioavailability.

  • Water Content: Can impact stability and potency calculations.

Q3: How is this compound's mechanism of action related to potential experimental variability?

A3: this compound, as a macrolide antibiotic, is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Batch-to-batch variations in potency can lead to differing levels of ribosomal binding and, consequently, varied inhibition of protein synthesis. Additionally, macrolides can have immunomodulatory effects by interfering with cellular signaling pathways, such as inhibiting the activation of NF-κB and AP-1. Variability in the drug substance could therefore lead to inconsistent anti-inflammatory or immunomodulatory responses in your experiments.

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentrations (MICs) with a New Batch
  • Possible Cause 1: Lower Potency of the New Batch.

    • Troubleshooting Step: Verify the potency of the new batch using a reference standard. Perform a comparative microbiological assay or a quantitative analysis like High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Incorrect Inoculum Preparation.

    • Troubleshooting Step: Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in your assay.

  • Possible Cause 3: Degradation of this compound.

    • Troubleshooting Step: Check the expiration date and storage conditions of the new batch. Macrolides can be sensitive to improper storage.

Issue 2: Inconsistent Cellular Responses in Immunomodulation Assays
  • Possible Cause 1: Presence of Bioactive Impurities.

    • Troubleshooting Step: Request a detailed Certificate of Analysis (CoA) for the batch and compare the impurity profile with previous batches. Consider using analytical techniques like LC-MS to screen for unexpected impurities.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Troubleshooting Step: Standardize cell passage number, confluency, and serum batches. Serum components can sometimes interact with compounds and influence cellular signaling.

  • Possible Cause 3: Differences in Compound Solubility Between Batches.

    • Troubleshooting Step: Visually inspect the dissolved this compound solution for any precipitates. Measure the solubility of each batch under your experimental conditions.

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound

ParameterBatch ABatch BSpecification
Appearance White Crystalline PowderWhite Crystalline PowderWhite to Off-White Crystalline Powder
Purity (HPLC) 99.2%98.5%≥ 98.0%
Potency (Microbiological Assay) 985 µg/mg950 µg/mg≥ 950 µg/mg
Water Content (Karl Fischer) 1.8%2.5%≤ 3.0%
Related Substance X 0.15%0.45%≤ 0.5%
Related Substance Y 0.08%0.12%≤ 0.2%
Residual Solvents CompliesCompliesPh. Eur.

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main peak in the sample to the total peak area.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lex Prepare this compound Stock serial_dil Serial Dilution in 96-well Plate prep_lex->serial_dil prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bac->inoculate serial_dil->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic compare Compare with Previous Batches read_mic->compare

Caption: Workflow for troubleshooting MIC variability.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates AP1 AP-1 TLR4->AP1 activates This compound This compound This compound->NFkB inhibits This compound->AP1 inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes transcription AP1->Cytokines promotes transcription

Caption: Potential immunomodulatory signaling pathway of this compound.

References

Lexithromycin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Lexithromycin" is not publicly available. This guide has been developed using data and protocols for Roxithromycin, a macrolide antibiotic with similar characteristics, to provide a relevant and practical resource for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the experimental variability and reproducibility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with peptide translocation and ultimately halting bacterial growth.[1][2][3][4][5] At standard concentrations, it is bacteriostatic, but it can be bactericidal at higher concentrations.

Q2: What are the common causes of variability in Minimum Inhibitory Concentration (MIC) assays?

Variability in MIC assays can arise from several factors, including:

  • Inoculum Preparation: Incorrect bacterial density can significantly alter MIC values.

  • Media Composition: Variations in broth or agar composition can affect antibiotic activity.

  • Incubation Conditions: Fluctuations in temperature or incubation time can impact bacterial growth and MIC results.

  • Reading of Results: Subjective interpretation of growth inhibition can lead to inconsistencies.

Q3: How can I troubleshoot inconsistent results in High-Performance Liquid Chromatography (HPLC) analysis of this compound?

Inconsistent HPLC results, such as shifting retention times or peak tailing, can be caused by issues with the mobile phase, column, or the HPLC system itself. A systematic troubleshooting approach is recommended. Refer to the detailed HPLC troubleshooting guide in the section below.

Troubleshooting Guides

Antibiotic Susceptibility Testing (AST)
Problem Potential Cause Recommended Solution
Inconsistent MIC values Inoculum density is not standardized.Ensure the inoculum is prepared to the correct McFarland standard.
Media pH is incorrect.Verify that the pH of the testing medium is within the recommended range for macrolide activity.
Contamination of bacterial culture.Perform a purity check of the bacterial culture before starting the assay.
False resistance or susceptibility Use of expired or improperly stored this compound.Always use a fresh, properly stored stock of this compound.
Incorrect incubation time or temperature.Strictly adhere to the recommended incubation parameters for the specific bacterial strain.
Zone diameter variability in disk diffusion Inconsistent agar depth.Ensure a uniform agar depth in all petri dishes.
Disks are not firmly applied to the agar.Apply gentle but firm pressure to ensure complete contact between the disk and the agar surface.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Recommended Solution
Variable Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Peak Tailing Active sites on the column's stationary phase.Use a high-purity silica column or add a competing base to the mobile phase.
Column overload.Reduce the sample injection volume.
Baseline Noise or Drift Contaminated detector cell.Flush the detector cell with a strong solvent like isopropanol.
Air bubbles in the system.Degas the mobile phase and purge the pump.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer at a specific ratio and pH. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Extract this compound from the experimental matrix using a suitable solvent and dilute it in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at an appropriate wavelength.

  • Analysis: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to mRNA mRNA tRNA_Peptide tRNA with growing peptide chain tRNA_Peptide->50S_Subunit Protein_Elongation Protein Elongation Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Elongation->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Elongation Inhibits Translocation

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Troubleshooting HPLC Variability

G Start Start Inconsistent_Results Inconsistent HPLC Results? Start->Inconsistent_Results Check_Mobile_Phase Check Mobile Phase (Freshness, Composition, Degassing) Inconsistent_Results->Check_Mobile_Phase Yes Check_Column Check Column (Temperature, Contamination) Inconsistent_Results->Check_Column Yes Check_System Check System (Leaks, Pump, Detector) Inconsistent_Results->Check_System Yes Problem_Resolved Problem Resolved Inconsistent_Results->Problem_Resolved No Check_Mobile_Phase->Inconsistent_Results Still inconsistent Check_Column->Inconsistent_Results Still inconsistent Check_System->Inconsistent_Results Still inconsistent Consult_Manual Consult Instrument Manual or Contact Support Check_System->Consult_Manual

Caption: A logical workflow for troubleshooting HPLC issues.

References

Validation & Comparative

Comparative Efficacy of Macrolide Antibiotics: Azithromycin vs. Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the efficacy of two prominent macrolide antibiotics: azithromycin and roxithromycin. The initial topic of lexithromycin was amended as it is an early semi-synthetic erythromycin derivative that was not extensively studied and was quickly superseded by roxithromycin.[1][2] Azithromycin was chosen as a more clinically relevant and widely used comparator to roxithromycin. Both azithromycin and roxithromycin are semi-synthetic macrolide antibiotics used to treat a variety of bacterial infections.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their clinical efficacy, supported by experimental data and methodologies.

Mechanism of Action

Both azithromycin and roxithromycin belong to the macrolide class of antibiotics and share a similar mechanism of action. They are bacteriostatic agents that inhibit bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptides. By interfering with this critical step in protein synthesis, these antibiotics prevent the bacteria from growing and multiplying.

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis (Elongation) ribosome->protein Peptide Translocation no_protein Inhibition of Protein Synthesis ribosome->no_protein mrna mRNA mrna->ribosome Translation macrolide Azithromycin / Roxithromycin macrolide->ribosome Binds to 50S subunit

Caption: Mechanism of action for macrolide antibiotics.

Comparative Clinical Efficacy

Clinical trials have been conducted to compare the efficacy of azithromycin and roxithromycin in treating various infections, particularly those of the respiratory tract. The data below is a summary from multicenter studies.

Clinical Response Rates
Infection TypeAzithromycin Clinical Response (Cure or Improvement)Roxithromycin Clinical Response (Cure or Improvement)Reference
Acute Lower Respiratory Tract Infections91.9% (91/99 patients)87.2% (82/94 patients)
Atypical Pneumonia98.9% (89/90 patients)94.3% (53/56 patients)
Acute Upper Respiratory Tract Infections (Otitis Media)98% (51/52 patients)98% (54/55 patients)
Acute Upper Respiratory Tract Infections (Pharyngitis/Tonsillitis)100% (91/91 patients)99% (91/92 patients)
Acute Upper Respiratory Tract Infections (Sinusitis)94% (64/68 patients)94% (69/73 patients)
Community-Acquired Pneumonia76% (26/34 patients) - Clarithromycin81% (25/31 patients)

Note: One study compared clarithromycin to roxithromycin, which is included for additional context on macrolide performance.

Bacteriological Eradication Rates
Infection TypeAzithromycin Bacteriological EradicationRoxithromycin Bacteriological EradicationReference
Acute Lower Respiratory Tract Infections92.0% of pathogens81.1% of pathogens
Acute Upper Respiratory Tract Infections (Pharyngitis/Tonsillitis - S. pyogenes)88% (51/58 patients)80% (51/64 patients)
Community-Acquired Pneumonia (Target Organisms)57% (4/7 patients) - Clarithromycin83% (5/6 patients)

Note: One study compared clarithromycin to roxithromycin, which is included for additional context on macrolide performance.

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies of the cited comparative clinical trials for acute respiratory tract infections.

Study Design: An open-label, randomized, multicenter comparative study.

Patient Population: Adult patients diagnosed with acute lower or upper respiratory tract infections, such as acute bronchitis, acute exacerbation of chronic bronchitis, pneumonia, otitis media, sinusitis, or pharyngitis/tonsillitis.

Inclusion Criteria:

  • Age 18 years or older.

  • Clinical diagnosis of a bacterial respiratory tract infection.

  • Radiological evidence of pneumonia where applicable.

  • Informed consent from the patient.

Exclusion Criteria:

  • Known hypersensitivity to macrolide antibiotics.

  • Pregnancy or lactation.

  • Severe underlying disease that could interfere with the evaluation of the drug's efficacy.

  • Use of other antibiotics within a specified period before the study.

Treatment Regimen:

  • Azithromycin Group: 500 mg administered orally once daily for 3 days.

  • Roxithromycin Group: 150 mg administered orally twice daily for 10 days.

Assessments:

  • Pre-treatment (Day 0): Clinical evaluation, collection of appropriate specimens (e.g., sputum, throat swab) for bacteriological culture and sensitivity testing.

  • During Treatment: Monitoring for clinical improvement and adverse events.

  • Post-treatment (Day 10-14 for Azithromycin, Day 11-14 for Roxithromycin): Clinical evaluation to determine the outcome (cure, improvement, or failure). Follow-up bacteriological cultures.

  • Follow-up (e.g., Day 28-30): Final clinical and bacteriological assessment.

Outcome Measures:

  • Primary Efficacy Endpoint: Clinical response at the post-treatment visit, categorized as cure (complete resolution of signs and symptoms), improvement (partial resolution), or failure (no significant improvement or worsening).

  • Secondary Efficacy Endpoint: Bacteriological response, categorized as eradication (pathogen eliminated), presumed eradication, persistence, or presumed persistence.

  • Safety Assessment: Incidence and severity of adverse events.

start Patient Screening and Enrollment assessment Pre-treatment Assessment (Clinical & Bacteriological) start->assessment randomization Randomization group_a Group A: Azithromycin 500mg once daily for 3 days randomization->group_a group_b Group B: Roxithromycin 150mg twice daily for 10 days randomization->group_b post_assessment Post-treatment Assessment (Day 10-14) group_a->post_assessment group_b->post_assessment assessment->randomization follow_up Follow-up Assessment (Day 28-30) post_assessment->follow_up analysis Efficacy and Safety Analysis follow_up->analysis

Caption: A typical clinical trial workflow.

Pharmacokinetics and Safety Profile

Pharmacokinetics: A key difference between the two drugs is their pharmacokinetic profiles, which influences their dosing schedules. Azithromycin has a long terminal half-life of about 68 hours, allowing for once-daily dosing and shorter treatment courses. Roxithromycin has a shorter half-life of approximately 12 hours, necessitating twice-daily administration.

Safety and Tolerability: In comparative studies, azithromycin was generally associated with a lower incidence of adverse events than roxithromycin. The most common side effects for both are gastrointestinal, such as nausea, abdominal pain, and diarrhea. In one study, treatment was discontinued in two patients receiving roxithromycin due to vomiting and/or dyspepsia, while no patients in the azithromycin group discontinued treatment due to adverse events.

Conclusion

Both azithromycin and roxithromycin are effective macrolide antibiotics for the treatment of common respiratory tract infections. Clinical data suggests that a shorter 3-day course of once-daily azithromycin is as effective as a 10-day course of twice-daily roxithromycin. Azithromycin also appears to have a more favorable tolerability profile with a lower incidence of adverse events in some studies. The choice between these two agents may be influenced by factors such as dosing convenience, patient adherence, and tolerability.

References

A Comparative Analysis of In Vivo Absorption: Roxithromycin vs. Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo absorption and pharmacokinetic profiles of two key macrolide antibiotics: roxithromycin and erythromycin. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the performance of these compounds.

Erythromycin, a widely used macrolide, is known for its variable bioavailability, which can range from 18% to 45% when administered orally.[1] This variability is partly due to its susceptibility to degradation in acidic environments. In contrast, roxithromycin, a semi-synthetic macrolide, exhibits a more favorable pharmacokinetic profile, with rapid absorption and higher plasma concentrations.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for roxithromycin and erythromycin based on data from in vivo studies in healthy volunteers.

Pharmacokinetic ParameterRoxithromycin (150 mg single dose)Erythromycin (250 mg single dose)Reference
Maximum Plasma Concentration (Cmax) 3.3-fold higher than erythromycin~1.1 mg/L (median)[2][3]
Time to Maximum Plasma Concentration (Tmax) ~2 hours~1.2 - 4 hours[1][2]
Area Under the Curve (AUC) 16.2-fold higher than erythromycin7.3 ± 3.9 mg.h/l (for 500mg dose)
Elimination Half-Life (t1/2) 12.42 ± 3.94 hours1.53 ± 0.42 hours
Absolute Bioavailability Not specified in these studies18-45% (variable)

Experimental Protocols

The data presented in this guide is derived from in vivo pharmacokinetic studies conducted in healthy human volunteers. A generalized experimental protocol for such studies is outlined below.

Study Design:

A typical study involves a randomized, crossover design where healthy adult volunteers receive single oral doses of both roxithromycin and erythromycin, with a washout period between administrations.

Subject Population:

  • Healthy adult male and female volunteers.

  • Exclusion criteria typically include a history of significant medical conditions, allergies to macrolide antibiotics, and use of other medications.

Drug Administration:

  • Subjects are usually required to fast overnight before drug administration.

  • A single oral dose of the antibiotic (e.g., 150 mg roxithromycin or 250 mg erythromycin) is administered with a standardized volume of water.

  • Food and fluid intake are controlled and standardized during the study period to minimize their influence on drug absorption.

Pharmacokinetic Sampling:

  • Blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Analytical Method:

  • Plasma concentrations of roxithromycin and erythromycin are determined using a validated high-performance liquid chromatography (HPLC) method with electrochemical detection.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Workflow

The following diagram illustrates the typical workflow of an in vivo study designed to compare the oral absorption of two drugs.

G cluster_0 Phase 1: Subject Recruitment & Screening cluster_1 Phase 2: Drug Administration (Crossover Design) cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis & Interpretation Recruitment Recruit Healthy Volunteers Screening Informed Consent & Health Screening Recruitment->Screening Randomization Randomize Subjects into Two Groups Screening->Randomization GroupA Group A Receives Drug 1 (e.g., Lexithromycin) Randomization->GroupA GroupB Group B Receives Drug 2 (e.g., Erythromycin) Randomization->GroupB Washout Washout Period GroupA->Washout GroupB->Washout Crossover Groups Crossover to Receive the Other Drug Washout->Crossover Sampling Serial Blood Sampling Crossover->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis HPLC Analysis of Drug Concentrations Processing->Analysis PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Stats Statistical Comparison of Parameters PK_Calc->Stats Conclusion Draw Conclusions on Relative Bioavailability Stats->Conclusion

Caption: Workflow of a comparative in vivo oral drug absorption study.

Signaling Pathways and Logical Relationships

The absorption of orally administered drugs is a complex process influenced by various physiological factors. The following diagram illustrates the key steps involved from ingestion to systemic circulation.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation cluster_2 Factors Influencing Absorption Ingestion Oral Administration Disintegration Tablet/Capsule Disintegration Ingestion->Disintegration Dissolution Drug Dissolution in GI Fluids Disintegration->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption PortalVein Portal Vein Circulation Absorption->PortalVein Enters Bloodstream Liver First-Pass Metabolism (Liver) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic StomachAcid Gastric Acid (Degradation) StomachAcid->Dissolution Food Food Effects Food->Dissolution Motility GI Motility Motility->Absorption

Caption: Key physiological steps in oral drug absorption.

References

Validation of Lexithromycin's Protein Synthesis Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel macrolide antibiotic, Lexithromycin, and its mechanism of protein synthesis inhibition. For the purposes of this validation, this compound's activity is compared with established protein synthesis inhibitors, including tetracyclines and aminoglycosides. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a new semi-synthetic macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This action is typically bacteriostatic, meaning it inhibits the growth and multiplication of bacteria, but can be bactericidal at higher concentrations.[2]

Mechanism of Action: A Comparative Overview

This compound targets the 50S subunit of the bacterial ribosome.[3][4] Specifically, it binds to the 23S rRNA component, which blocks the polypeptide exit tunnel.[5] This prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis. This mechanism is a hallmark of the macrolide class of antibiotics.

In contrast, other classes of antibiotics that inhibit protein synthesis target different components of the ribosomal machinery. A summary of these mechanisms is presented in Table 1.

Table 1: Comparison of Protein Synthesis Inhibiting Antibiotics

Antibiotic ClassExampleTarget Ribosomal SubunitMechanism of ActionSpectrum of Activity
Macrolides (this compound) Roxithromycin, Erythromycin, Azithromycin50SBinds to the 50S subunit and blocks the polypeptide exit tunnel, preventing elongation.Broad-spectrum, effective against many Gram-positive and some Gram-negative bacteria.
Tetracyclines Doxycycline, Tetracycline30SBinds to the 30S subunit and blocks the binding of aminoacyl-tRNA to the A-site, preventing elongation.Broad-spectrum, effective against Gram-positive and Gram-negative bacteria.
Aminoglycosides Gentamicin, Streptomycin, Neomycin30SBinds to the 30S subunit, causing misreading of mRNA and premature termination of protein synthesis.Broad-spectrum, but primarily used for serious Gram-negative infections.
Oxazolidinones Linezolid50SBinds to the 50S subunit and prevents the formation of the initiation complex.Primarily effective against Gram-positive bacteria, including resistant strains.
Lincosamides Clindamycin50SBinds to the 50S subunit and inhibits peptide bond formation.Effective against many Gram-positive bacteria and anaerobes.
Chloramphenicol Chloramphenicol50SBinds to the 50S subunit and inhibits the peptidyl transferase step of elongation.Broad-spectrum, but use is limited due to potential for serious side effects.

Visualizing the Mechanisms of Action

To better illustrate the distinct mechanisms of these antibiotic classes, the following diagrams depict their points of intervention in the bacterial protein synthesis pathway.

cluster_mrna mRNA 50S 50S Subunit Peptide Growing Peptide 50S->Peptide Elongation 30S 30S Subunit Codon1 Codon1 Codon2 Codon2 Codon3 Codon3 tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site

Figure 1: Simplified overview of bacterial protein synthesis.

cluster_pathway Protein Synthesis Pathway cluster_inhibitors Antibiotic Inhibition Points Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination This compound This compound This compound->Elongation Blocks Exit Tunnel Tetracycline Tetracycline Tetracycline->Elongation Blocks A-site Aminoglycoside Aminoglycoside Aminoglycoside->Initiation Causes Misreading

Figure 2: High-level comparison of inhibition points.

Experimental Validation of Protein Synthesis Inhibition

Several established experimental protocols can be employed to validate the protein synthesis inhibitory activity of a compound like this compound.

In Vitro Translation Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared.

  • Reaction Mixture: The cell-free extract is combined with a template mRNA (e.g., luciferase mRNA) and a mixture of amino acids, including one that is radiolabeled (e.g., ³⁵S-methionine) or fluorescently tagged.

  • Incubation: The reaction mixture is incubated with varying concentrations of the test compound (this compound) and control antibiotics.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acid. This can be done through scintillation counting for radioactivity or fluorescence measurement.

  • Data Analysis: The concentration of the compound that inhibits protein synthesis by 50% (IC₅₀) is calculated and compared with that of known inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: A standardized inoculum of the target bacterial species is prepared.

  • Serial Dilutions: A series of twofold dilutions of the test compound (this compound) and control antibiotics are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial culture.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

cluster_workflow Experimental Workflow for Validation Start Start PrepareCultures Prepare Bacterial Cultures Start->PrepareCultures CellFree Prepare Cell-Free Extract Start->CellFree MIC Determine Minimum Inhibitory Concentration (MIC) PrepareCultures->MIC Compare Compare with Control Antibiotics MIC->Compare InVitro Perform In Vitro Translation Assay CellFree->InVitro Analyze Analyze Data (IC50) InVitro->Analyze Analyze->Compare End End Compare->End

Figure 3: Workflow for validating protein synthesis inhibition.

Conclusion

This compound demonstrates a mechanism of action consistent with the macrolide class of antibiotics, effectively inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. Its mode of action, while focused on the same overall cellular process as other protein synthesis inhibitors like tetracyclines and aminoglycosides, is distinct in its specific target and mechanism. The experimental protocols outlined provide a robust framework for quantifying its inhibitory activity and comparing its potency to existing antibiotics. Further studies are warranted to fully characterize the efficacy and spectrum of this compound in various bacterial species.

References

A Comparative Guide to Cross-Resistance Between Lexithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of macrolide antibiotics, with a special focus on the lesser-known compound, Lexithromycin. Given the limited direct research on this compound, this guide draws upon data from its closely related successor, Roxithromycin, and other well-established macrolides including Erythromycin, Clarithromycin, and Azithromycin to infer its likely cross-resistance characteristics. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Introduction to this compound and Macrolide Cross-Resistance

This compound is an early semi-synthetic derivative of erythromycin.[1][2] It was developed to improve upon the acid stability and in vivo absorption of erythromycin.[1][2] However, it was quickly superseded by Roxithromycin, a structurally similar macrolide with a more favorable pharmacokinetic profile, and consequently, this compound has not been extensively studied.[1]

Cross-resistance between macrolides is a significant clinical concern, often rendering entire classes of antibiotics ineffective. Bacteria frequently exhibit cross-resistance between different macrolide antibiotics. This phenomenon is primarily driven by two key mechanisms: target site modification and active drug efflux. Understanding the nuances of cross-resistance is critical for the development of new antimicrobial agents and for effective clinical management of bacterial infections.

Mechanisms of Macrolide Cross-Resistance

The primary mechanisms conferring cross-resistance among macrolide antibiotics are:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes. These enzymes methylate the 23S rRNA at the antibiotic's binding site, reducing the affinity of macrolides for the bacterial ribosome. This mechanism typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Active Efflux: The mef (macrolide efflux) genes encode for an efflux pump that actively transports macrolides out of the bacterial cell. This mechanism generally results in a lower level of resistance compared to target site modification and is specific to 14- and 15-membered macrolides.

The interplay of these mechanisms determines the specific cross-resistance profile of a given bacterial strain.

Macrolide_Resistance_Mechanisms cluster_mechanisms Mechanisms of Macrolide Resistance cluster_effects Effects cluster_outcome Outcome Target_Modification Target Site Modification (erm genes) Reduced_Binding Reduced Macrolide Binding to Ribosome Target_Modification->Reduced_Binding leads to Efflux Active Efflux (mef genes) Drug_Expulsion Macrolide Expulsion from Cell Efflux->Drug_Expulsion causes Cross_Resistance Cross-Resistance to Multiple Macrolides Reduced_Binding->Cross_Resistance Drug_Expulsion->Cross_Resistance

Caption: Mechanisms of macrolide cross-resistance.

Comparative In Vitro Activity and Cross-Resistance

Due to the scarcity of direct data for this compound, the following tables present the Minimum Inhibitory Concentrations (MICs) for Roxithromycin and other macrolides against a range of bacterial species. Given that the in vitro activity and resistance profile of Roxithromycin are qualitatively comparable to Erythromycin, it is reasonable to infer that this compound would exhibit a similar pattern of cross-resistance.

Table 1: Comparative MIC90 (µg/mL) of Macrolides Against Gram-Positive Bacteria

OrganismRoxithromycinErythromycinClarithromycinAzithromycinResistance Mechanism
Streptococcus pneumoniae (Macrolide-Susceptible)0.060.06≤0.015-0.060.12-
Streptococcus pneumoniae (ermB)≥256≥64>128>256Target Site Modification
Streptococcus pneumoniae (mefA)41-321-81-16Efflux
Staphylococcus aureus (MSSA, Macrolide-Susceptible)0.50.25-0.50.12-0.251-
Staphylococcus aureus (MRSA, ermA)>128>64>128>128Target Site Modification

Table 2: Comparative MIC90 (µg/mL) of Macrolides Against Gram-Negative Bacteria

OrganismRoxithromycinErythromycinClarithromycinAzithromycinResistance Mechanism
Haemophilus influenzae84-88-161-2Efflux, Target Site Modification
Moraxella catarrhalis0.120.120.120.06-
Neisseria gonorrhoeae0.50.250.120.25-

Inference for this compound:

Based on its structural similarity to erythromycin and being a precursor to roxithromycin, it is highly probable that this compound exhibits complete cross-resistance with erythromycin and roxithromycin in strains possessing the erm gene. In strains with the mef gene, this compound would likely show a similar level of resistance as erythromycin and roxithromycin.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each macrolide are prepared in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar for streptococci) for 18-24 hours.

  • A suspension of the bacteria is made in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms like Haemophilus influenzae).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Antibiotic Prepare Antibiotic Dilutions in Plate Inoculate Inoculate Plate with Bacterial Suspension Prep_Antibiotic->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for broth microdilution MIC testing.

Molecular Detection of Resistance Genes (erm and mef)

Polymerase Chain Reaction (PCR) is a standard method for detecting the presence of erm and mef genes.

1. DNA Extraction:

  • Bacterial DNA is extracted from a pure culture of the test isolate using a commercial DNA extraction kit or a standard method like the Chelex method.

2. PCR Amplification:

  • A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target gene (ermB, mefA, etc.).

  • The extracted bacterial DNA is added to the master mix.

  • The PCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for the primer set being used.

3. Gel Electrophoresis:

  • The PCR products are separated by size using agarose gel electrophoresis.

  • The gel is stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light.

4. Interpretation of Results:

  • The presence of a band of the expected size indicates the presence of the target resistance gene in the bacterial isolate.

Conclusion

While direct comparative data for this compound is limited due to its short-lived clinical development, its structural and functional similarity to erythromycin and its successor, roxithromycin, allows for informed inferences regarding its cross-resistance profile. It is highly probable that this compound exhibits a cross-resistance pattern that mirrors that of erythromycin and roxithromycin. Resistance mediated by erm genes would likely confer high-level resistance to this compound, while mef-mediated efflux would result in a lower level of resistance. For drug development professionals, this underscores the importance of evaluating new macrolide candidates against bacterial strains with well-characterized resistance mechanisms to accurately predict their clinical utility. Further research, should this compound or its derivatives be reconsidered for development, would require direct comparative in vitro and in vivo studies to definitively establish its cross-resistance profile.

References

Efficacy of Roxithromycin Against Erythromycin-Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of roxithromycin, a semi-synthetic macrolide antibiotic, against bacterial strains that have developed resistance to erythromycin. The content is based on available in-vitro studies and standardized experimental protocols.

Introduction

Roxithromycin, a derivative of erythromycin, belongs to the macrolide class of antibiotics.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] While roxithromycin offers a similar antimicrobial spectrum to erythromycin, a critical question for researchers is its efficacy against strains that have acquired resistance to erythromycin.[1][4] This guide aims to provide a detailed comparison, including available quantitative data, experimental methodologies for assessing efficacy, and a visualization of the key resistance mechanisms.

Quantitative Comparison of In-Vitro Efficacy

The available data from in-vitro studies on the efficacy of roxithromycin against erythromycin-resistant strains is limited. However, the existing research consistently indicates a high degree of cross-resistance between erythromycin and roxithromycin. This means that strains resistant to erythromycin are generally also resistant to roxithromycin. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for roxithromycin and erythromycin against specific erythromycin-resistant bacterial strains.

Bacterial SpeciesResistance MechanismErythromycin MIC (µg/mL)Roxithromycin MIC (µg/mL)Reference
Streptococcus pneumoniaeerm(B) and mef(A)≥256≥256
Streptococcus pyogenesInducible MLSB resistanceResistant (MIC not specified)1 - 16

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. MLSB (Macrolide-Lincosamide-Streptogramin B) resistance: A common mechanism of resistance to these three classes of antibiotics.

Experimental Protocols

The determination of the in-vitro efficacy of antibiotics is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing. The following are summaries of the two most common methods.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_end Result start Start: Obtain Bacterial Isolate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Dilutions with Bacterial Suspension prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read_results Observe for Bacterial Growth (e.g., Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Figure 1: Generalized experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanisms of Erythromycin Resistance and Implications for Roxithromycin

The two primary mechanisms of acquired resistance to macrolides are target site modification and active drug efflux.

Target Site Modification (erm-mediated)

This is one of the most common mechanisms of macrolide resistance. It involves the modification of the antibiotic's target in the bacterial ribosome. The erm (erythromycin ribosome methylase) genes encode for methyltransferase enzymes that add one or two methyl groups to an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolide antibiotics, including erythromycin and roxithromycin, to the ribosome, thereby rendering them ineffective. This mechanism confers the MLSB phenotype, leading to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.

ERM_Mechanism cluster_gene Genetic Basis cluster_protein Protein Synthesis cluster_ribosome Ribosomal Modification cluster_effect Outcome erm_gene erm Gene (e.g., ermA, ermB, ermC) methyltransferase Methyltransferase Enzyme erm_gene->methyltransferase Transcription & Translation ribosome Bacterial 50S Ribosome (23S rRNA) methyltransferase->ribosome Acts on methylated_ribosome Methylated Ribosome ribosome->methylated_ribosome Methylation no_binding Reduced/No Binding methylated_ribosome->no_binding Leads to macrolide Roxithromycin/ Erythromycin macrolide->methylated_ribosome resistance Antibiotic Resistance no_binding->resistance

Figure 2: Signaling pathway for erm-mediated ribosomal modification leading to macrolide resistance.

Active Drug Efflux (mef/mel-mediated)

Another significant resistance mechanism involves the active transport of the antibiotic out of the bacterial cell. The mef (macrolide efflux) and mel (macrolide efflux-like) genes encode for an efflux pump system. This pump actively removes 14- and 15-membered macrolides, such as erythromycin and roxithromycin, from the bacterial cytoplasm, preventing them from reaching their ribosomal target in sufficient concentrations to inhibit protein synthesis.

MEF_Mechanism cluster_cell Bacterial Cell cluster_outcome Outcome macrolide_in Roxithromycin/ Erythromycin efflux_pump Mef/Mel Efflux Pump (in cell membrane) macrolide_in->efflux_pump Enters Cell & is Bound by Pump low_concentration Low Intracellular Concentration macrolide_in->low_concentration Leads to macrolide_out Roxithromycin/ Erythromycin efflux_pump->macrolide_out Actively Transports Out ribosome Ribosome resistance Antibiotic Resistance ribosome->resistance Results in low_concentration->ribosome Prevents reaching target

Figure 3: Mechanism of mef/mel-mediated active drug efflux leading to macrolide resistance.

Conclusion

The available evidence strongly suggests that roxithromycin is not an effective alternative for treating infections caused by erythromycin-resistant bacteria. The primary mechanisms of erythromycin resistance, ribosomal methylation and active efflux, confer cross-resistance to roxithromycin. Therefore, when erythromycin resistance is detected or suspected, alternative classes of antibiotics should be considered. The standardized MIC testing protocols provided by the CLSI are the gold standard for determining the in-vitro susceptibility of bacterial isolates to roxithromycin and other antimicrobial agents. Further research is warranted to explore novel derivatives or combination therapies that could overcome existing macrolide resistance mechanisms.

References

In Vitro Showdown: A Comparative Analysis of Lexithromycin and Telithromycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, a detailed understanding of the in vitro performance of novel antibiotic candidates is paramount for guiding further development and clinical application. This guide provides a comprehensive in vitro comparison of lexithromycin, a macrolide antibiotic, and telithromycin, a ketolide, focusing on their antibacterial activity, mechanisms of action, and resistance profiles. The data presented herein is curated from a range of scientific studies to offer an objective overview for researchers, scientists, and drug development professionals.

Antibacterial Spectrum and Potency

The in vitro efficacy of an antibiotic is fundamentally measured by its ability to inhibit the growth of clinically relevant pathogens. Minimum Inhibitory Concentration (MIC) is the standard metric used for this assessment, with lower values indicating greater potency.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and telithromycin against a panel of common respiratory pathogens.

Table 1: In Vitro Activity of this compound against Respiratory Pathogens

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae2750.120.5
Haemophilus influenzae2751.04.0
Moraxella catarrhalis2750.250.5
Staphylococcus aureus2750.51.0

Note: Data for this compound is presented as roxithromycin, as "this compound" did not yield relevant results in scientific literature searches and is presumed to be a typographical error.

Table 2: In Vitro Activity of Telithromycin against Respiratory Pathogens

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae10,1030.0150.5
Haemophilus influenzae2,7062.04.0
Moraxella catarrhalis5360.060.12
Staphylococcus aureus (MSSA)3350.120.25

Telithromycin generally demonstrates lower MIC90 values against key respiratory pathogens like Streptococcus pneumoniae and Moraxella catarrhalis compared to this compound (roxithromycin)[1][2]. Notably, telithromycin maintains potent activity against many macrolide-resistant strains of S. pneumoniae[3][4].

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and telithromycin exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

dot

cluster_ribosome Bacterial 50S Ribosomal Subunit Domain_V Domain V (Peptidyl Transferase Center) Exit_Tunnel Nascent Peptide Exit Tunnel Domain_II Domain II This compound This compound This compound->Domain_V Binds to Telithromycin Telithromycin Telithromycin->Domain_V Binds to Telithromycin->Domain_II Additional binding site

Ribosomal Binding Sites of this compound and Telithromycin.

This compound, as a macrolide, primarily binds to domain V of the 23S rRNA within the 50S subunit[5]. This binding site is located near the peptidyl transferase center, the active site for peptide bond formation. By occupying this space, this compound physically obstructs the path of the elongating polypeptide chain, leading to a halt in protein synthesis.

Telithromycin, a ketolide, also binds to domain V. However, its defining characteristic is an additional, high-affinity binding interaction with domain II of the 23S rRNA. This dual-binding mechanism is a key factor in telithromycin's enhanced activity, particularly against bacteria that have developed resistance to traditional macrolides through modifications in domain V.

Mechanisms of Bacterial Resistance

The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. Bacteria have evolved several mechanisms to counteract the effects of macrolides and ketolides.

dot

cluster_resistance Bacterial Resistance Mechanisms Target_Modification Target Site Modification (erm genes) Efflux_Pumps Efflux Pumps (mef genes) Drug_Inactivation Enzymatic Inactivation Antibiotic Antibiotic Drug_Inactivation->Antibiotic Degrades Antibiotic->Target_Modification Antibiotic->Efflux_Pumps Pumped out of cell

Common Mechanisms of Resistance to Macrolides and Ketolides.

The primary mechanisms of resistance to this class of antibiotics include:

  • Target Site Modification: This is one of the most common forms of resistance. Bacteria can acquire genes, such as the erm (erythromycin ribosome methylase) genes, that encode for enzymes that methylate the adenine residue at position A2058 in domain V of the 23S rRNA. This modification reduces the binding affinity of macrolides like this compound. Telithromycin's ability to also bind to domain II often allows it to overcome this type of resistance.

  • Efflux Pumps: Some bacteria possess membrane proteins that act as efflux pumps, actively transporting the antibiotic out of the cell before it can reach its ribosomal target. The mef (macrolide efflux) genes are commonly associated with this resistance mechanism.

  • Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that can inactivate the antibiotic through hydrolysis or phosphorylation.

Telithromycin has been shown to be a poor substrate for many of the efflux pumps that confer resistance to macrolides, further contributing to its broader spectrum of activity against resistant strains.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and telithromycin.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method

This is a standardized method for determining the MIC of an antimicrobial agent.

dot

Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate Start->Prepare_Antibiotic Inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Prepare_Antibiotic->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Assay.

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton broth.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Ribosome Binding Assays

These assays are used to determine the affinity of an antibiotic for its ribosomal target.

Competition Binding Assay

  • Preparation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., Escherichia coli).

  • Radiolabeled Ligand: A radiolabeled macrolide with known binding characteristics (e.g., [14C]-erythromycin) is used.

  • Competition: A fixed concentration of the radiolabeled ligand is incubated with the ribosomes in the presence of varying concentrations of the unlabeled test antibiotic (this compound or telithromycin).

  • Separation of Bound and Free Ligand: The ribosome-bound radiolabeled ligand is separated from the free ligand, typically by filtration through a nitrocellulose membrane.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The concentration of the test antibiotic that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, which can be used to calculate the binding affinity (Ki).

Conclusion

In this in vitro comparison, telithromycin demonstrates superior potency against a broad range of respiratory pathogens, including many strains resistant to traditional macrolides, when compared to this compound (roxithromycin). This enhanced activity is attributed to its unique dual-binding mechanism to the bacterial ribosome. While both antibiotics share a common mechanism of inhibiting protein synthesis, telithromycin's additional interaction with domain II of the 23S rRNA provides a significant advantage in overcoming common resistance mechanisms. The experimental protocols detailed provide a framework for the standardized evaluation of these and other novel antimicrobial agents. This comparative guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infectious diseases.

References

Lexithromycin's Clinical Potential: A Comparative Analysis Against Historical Treatments for Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the clinical potential of Lexithromycin (presumed to be Roxithromycin based on search results) in the context of historical treatments for community-acquired pneumonia (CAP). By examining key clinical trial data and established mechanisms of action, this document offers a comparative analysis to inform future research and development in infectious diseases.

Executive Summary

Roxithromycin, a semi-synthetic macrolide antibiotic, emerged as a therapeutic option for respiratory tract infections, including community-acquired pneumonia, offering an improved pharmacokinetic profile and better tolerability compared to its predecessor, erythromycin. This guide delves into the clinical data comparing roxithromycin with historical standards of care for CAP, such as erythromycin, doxycycline, and first-generation cephalosporins like cephradine. The analysis indicates that roxithromycin demonstrated comparable clinical efficacy to these agents in treating mild-to-moderate CAP, with a notable advantage in its safety and tolerability profile, particularly against erythromycin.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth. At higher concentrations, it can exhibit bactericidal properties against certain strains. This mechanism is effective against a range of Gram-positive and some Gram-negative bacteria, including common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[1]

cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to Roxithromycin Roxithromycin Roxithromycin->Bacterial_Ribosome Binds to Roxithromycin->Protein_Synthesis Inhibits

Figure 1: Mechanism of Action of Roxithromycin

Comparative Clinical Data

The following tables summarize the quantitative data from comparative clinical trials involving roxithromycin and historical treatments for community-acquired pneumonia.

Table 1: Clinical Efficacy of Roxithromycin vs. Comparator Drugs in CAP
Trial/Study Roxithromycin Arm Comparator Arm Clinical Cure Rate (Roxithromycin) Clinical Cure Rate (Comparator) Notes
Zeluff et al. (1988)[2]150 mg twice dailyCephradine 1.0 g twice daily93.4% (43/46)100% (44/44)Randomized, double-blind trial in patients with pneumococcal pneumonia.[2]
Unnamed Study (1993)[1]300 mg dailyErythromycin (dosage not specified)Not directly comparedNot directly comparedNon-comparative study, but provides context of co-evaluation.
Unnamed Study (1995)[3]150 mg twice dailyClarithromycin 250 mg twice daily81% (25/31)76% (26/34)Open, multicenter trial in inpatients with CAP.
Unnamed Study (2001)300 mg once dailyCefixime 400 mg once daily100% (30/30)94% (28/30)Open, randomized study in outpatients with uncomplicated CAP.
Choi et al. Meta-Analysis (trials 1984-2004)Macrolides (including Roxithromycin)Doxycycline82.6% (328/397)87.2% (381/437)Meta-analysis of 6 RCTs for mild-to-moderate CAP.
Table 2: Bacteriological Efficacy of Roxithromycin vs. Comparator Drugs in CAP
Trial/Study Roxithromycin Arm Comparator Arm Pathogen Eradication Rate (Roxithromycin) Pathogen Eradication Rate (Comparator) Common Pathogens Identified
Zeluff et al. (1988)150 mg twice dailyCephradine 1.0 g twice daily83% (38/46)77% (34/44)Streptococcus pneumoniae
Unnamed Study (1993)300 mg dailyNot ApplicableNot ApplicableNot ApplicableMycoplasma pneumoniae, Streptococcus pneumoniae, Chlamydia pneumoniae, Haemophilus influenzae
Unnamed Study (1995)150 mg twice dailyClarithromycin 250 mg twice daily83% (5/6)57% (4/7)Streptococcus pneumoniae, Haemophilus influenzae, H. parainfluenzae, Branhamella catarrhalis
Unnamed Study (2001)300 mg once dailyCefixime 400 mg once dailyNot specifiedNot specifiedStreptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, Atypical pathogens
Table 3: Safety and Tolerability of Roxithromycin vs. Comparator Drugs
Trial/Study Roxithromycin Arm Comparator Arm Adverse Event Rate (Roxithromycin) Adverse Event Rate (Comparator) Withdrawal Rate due to Adverse Events (Roxithromycin) Withdrawal Rate due to Adverse Events (Comparator)
Milne et al. Pooled Analysis300 mg/dayErythromycin (various dosages)10.1%24.8%2.0%7.1%
Zeluff et al. (1988)150 mg twice dailyCephradine 1.0 g twice daily11% (5/46)27% (12/44)Not specifiedNot specified
Unnamed Study (1995)150 mg twice dailyClarithromycin 250 mg twice daily12.5%21.6%Not specifiedNot specified
Unnamed Study (2001)300 mg once dailyCefixime 400 mg once daily0%0%0%0%

Experimental Protocols

Detailed experimental protocols for the cited historical clinical trials are not fully available in the publications. However, the methodologies were generally consistent with the clinical trial standards of the late 1980s and 1990s. Key aspects of these protocols are outlined below, based on established guidelines of that era, such as the principles that would later be formalized in the CONSORT statement.

General Clinical Trial Workflow for Antibiotic Efficacy in CAP

Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical, Radiological, Bacteriological) Informed_Consent->Baseline_Assessment Randomization Randomization Treatment_A Treatment Arm A (e.g., Roxithromycin) Randomization->Treatment_A Group 1 Treatment_B Treatment Arm B (Comparator Drug) Randomization->Treatment_B Group 2 On_Treatment_Monitoring On-Treatment Monitoring (Adverse Events, Clinical Response) Treatment_A->On_Treatment_Monitoring Treatment_B->On_Treatment_Monitoring Baseline_Assessment->Randomization End_of_Treatment_Assessment End-of-Treatment Assessment On_Treatment_Monitoring->End_of_Treatment_Assessment Follow_up Follow-up Assessment End_of_Treatment_Assessment->Follow_up Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis

Figure 2: General Workflow of a Comparative Antibiotic Clinical Trial

1. Patient Population:

  • Inclusion Criteria: Typically included adult patients with a clinical diagnosis of CAP, confirmed by radiological evidence of a new infiltrate. Signs and symptoms would include fever, cough, purulent sputum, and leukocytosis.

  • Exclusion Criteria: Often included patients with severe CAP requiring intensive care, known hypersensitivity to the study drugs, significant immunosuppression, or recent antibiotic use.

2. Diagnosis and Assessment:

  • Clinical Assessment: Evaluated signs and symptoms of pneumonia at baseline, during treatment, and at follow-up visits.

  • Radiological Assessment: Chest X-rays were typically performed at baseline and at the end of treatment to assess for resolution or improvement of infiltrates.

  • Bacteriological Assessment: Sputum samples were collected for Gram stain and culture to identify the causative pathogens. Blood cultures were also commonly performed.

3. Antimicrobial Susceptibility Testing:

  • The in-vitro activity of the antibiotics was determined using standardized methods such as agar dilution or microdilution to establish the Minimum Inhibitory Concentration (MIC). These methods would have been in accordance with the guidelines from bodies like the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

4. Efficacy Endpoints:

  • Clinical Success: Defined as the resolution of clinical signs and symptoms of pneumonia at the end of therapy. This was often categorized as "cure" or "improvement."

  • Bacteriological Eradication: Defined as the elimination of the baseline pathogen from post-treatment cultures.

5. Safety Assessment:

  • Adverse events were monitored and recorded throughout the study and for a specified period after treatment completion.

Historical Context: Treatment Guidelines for CAP (1990s - Early 2000s)

During the period of roxithromycin's primary clinical use, treatment guidelines for CAP were evolving. The Infectious Diseases Society of America (IDSA) and the American Thoracic Society (ATS) were key organizations providing recommendations.

For outpatient treatment of CAP in otherwise healthy adults, macrolides (like erythromycin and the newer roxithromycin) and tetracyclines (like doxycycline) were often recommended as first-line therapy. For hospitalized patients with moderate CAP, a second or third-generation cephalosporin, sometimes in combination with a macrolide, was a common regimen. The choice of antibiotic was often empirical, targeting the most likely pathogens.

Patient_with_CAP Patient with Suspected Community-Acquired Pneumonia Severity_Assessment Assess Severity (e.g., PSI/CURB-65) Patient_with_CAP->Severity_Assessment Outpatient Low Severity (Outpatient) Severity_Assessment->Outpatient Low Inpatient Moderate to High Severity (Inpatient) Severity_Assessment->Inpatient Moderate/High Macrolide_Doxycycline Monotherapy: - Macrolide (e.g., Roxithromycin) - Doxycycline Outpatient->Macrolide_Doxycycline Treatment Beta-Lactam_Macrolide Combination Therapy: - Beta-lactam (e.g., Cephalosporin) + Macrolide Inpatient->Beta-Lactam_Macrolide Treatment

Figure 3: Simplified CAP Treatment Decision Tree (circa 1990s-early 2000s)

Conclusion

Based on the available historical data, roxithromycin demonstrated comparable clinical and bacteriological efficacy to other commonly used antibiotics for mild-to-moderate community-acquired pneumonia, such as erythromycin, cephradine, and cefixime. Its primary advantage lay in its improved tolerability, with a significantly lower incidence of adverse events, particularly gastrointestinal side effects, compared to erythromycin. This favorable safety profile likely contributed to better patient compliance. While newer classes of antibiotics with broader spectrums of activity have since been developed, the clinical data for roxithromycin provides a valuable benchmark for the development of new anti-infective agents, emphasizing the importance of balancing efficacy with safety and tolerability. Future research in antibiotic development should continue to prioritize not only potent antimicrobial activity but also optimized pharmacokinetic and safety profiles to enhance patient outcomes.

References

The Ascendancy of Roxithromycin: A Comparative Analysis of an Early Macrolide Successor

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of macrolide antibiotics saw a pivotal shift with the development of roxithromycin, a semi-synthetic derivative of erythromycin. Its introduction effectively rendered earlier attempts at improving erythromycin, such as lexithromycin, obsolete. This guide provides a comprehensive comparison of the chemical, pharmacokinetic, and clinical characteristics that underpinned roxithromycin's success, supported by experimental data and detailed methodologies.

From Erythromycin to its Successors: A Tale of Two Modifications

Erythromycin, a cornerstone of antibacterial therapy, was beset by limitations, primarily its instability in gastric acid and a suboptimal pharmacokinetic profile. This prompted the development of semi-synthetic derivatives. An early endeavor was this compound, created by modifying the 9-keto group of the erythromycin molecule to a methyl oxime. This structural alteration aimed to enhance its acid stability and hydrophobicity, thereby improving its absorption in the body.

However, the same chemical rationale was applied with "greater effect" in the synthesis of roxithromycin. Roxithromycin, also a derivative of erythromycin, features a more complex N-oxime side chain attached to the lactone ring. This modification proved to be significantly more effective in overcoming the parent compound's deficiencies, leading to the rapid supersession of this compound, which was consequently not extensively studied. This comparison, therefore, will primarily focus on the well-documented advantages of roxithromycin over its direct predecessor, erythromycin, to illustrate the incremental yet significant improvements that led to its clinical prominence.

Chemical Structures and Mechanism of Action

Both this compound and roxithromycin are structurally derived from erythromycin, a 14-membered macrolide. The key difference lies in the modification at the C-9 ketone group of the erythronolide A ring.

This compound: Features a simple methyl oxime at the C-9 position.

Roxithromycin: Possesses a more elaborate (E)-9-[O-(2-methoxyethoxymethyl)oxime] side chain. This larger, more lipophilic side chain is central to its improved pharmacokinetic properties.

The fundamental mechanism of action for all three macrolides remains the same. They are protein synthesis inhibitors that bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center in the polypeptide exit tunnel. This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth. While generally considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Binding_Site Binds to 23S rRNA of 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Macrolide Macrolide Antibiotic (e.g., Roxithromycin) Macrolide->Binding_Site Targets Translocation_Block Inhibition of Peptidyl-tRNA Translocation Binding_Site->Translocation_Block Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Results in Bacterial_Growth_Inhibition Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition Causes MIC_Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Start->Inoculum_Prep Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antibiotics in 96-Well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: MIC Value Read_MIC->End

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lexithromycin, a substance used in laboratory research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Regulatory Framework

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. The EPA's regulations, particularly Subpart P for healthcare facilities, prohibit the sewering of hazardous waste pharmaceuticals[2]. State and local regulations may also apply and can be more stringent than federal laws. All personnel handling hazardous waste must receive appropriate training.

Disposal Procedure for this compound in a Laboratory Setting

The primary directive for this compound disposal is to use an approved waste disposal plant. The following steps outline the standard operating procedure for its disposal in a research or professional environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE as outlined in the safety data sheet. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing

  • A suitable respirator

Step 2: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste this compound, including pure substance, contaminated solutions, and any materials used for cleaning spills (e.g., absorbents), in a designated, properly labeled hazardous waste container.

  • The container must be kept tightly sealed and stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Step 3: Waste Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. These companies are equipped to handle and treat hazardous pharmaceutical waste, typically through incineration at a permitted facility.

  • Ensure all required documentation for the waste disposal is completed and maintained as per your institution's and local regulations.

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, contain and collect the spillage.

  • Use an appropriate absorbent material for liquid spills.

  • Place all contaminated materials into the designated hazardous waste container.

  • Wash the spill area thoroughly.

  • Report the spill to your institution's safety officer.

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary statements for this compound based on its Safety Data Sheet.

GHS ClassificationHazard StatementPrecautionary Statement
H302Harmful if swallowedP264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
H410Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a professional setting.

Lexithromycin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Emergency Start This compound Waste Generated PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Spill Spill Occurs Container Place in Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store in Designated Area Disposal_Co Arrange Pickup by Approved Waste Disposal Company Store->Disposal_Co Incineration Transport to Permitted Treatment Facility (e.g., Incineration) Disposal_Co->Incineration End Disposal Complete Incineration->End Contain Contain & Collect Spill Spill->Contain Emergency Contain->Container

This compound Disposal Workflow for Laboratory Settings

Household Disposal of Pharmaceuticals

While this guide is intended for professionals, it is important to note the recommended procedures for household pharmaceutical disposal, as they underscore the principle of preventing environmental contamination. The best method for disposing of unwanted medicines from a household is through a drug take-back program. Many communities have designated drop-off locations, often at pharmacies or law enforcement agencies.

If a take-back program is not available, the FDA and EPA provide guidelines for household trash disposal:

  • Remove the medicine from its original container.

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

  • Place the mixture in a sealed plastic bag or other container to prevent leakage.

  • Dispose of the sealed container in the household trash.

  • Scratch out all personal information on the empty prescription bottle to protect your privacy.

Flushing medications is generally not recommended unless specified on the FDA's flush list, due to the risk of contaminating water supplies. The presence of antibiotics in waterways is a significant environmental concern that can harm aquatic life and contribute to the development of antibiotic-resistant bacteria.

References

Essential Safety and Logistical Information for Handling Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of Lexithromycin is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of this compound, minimizing exposure risk and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects[1]. Similar to other macrolide antibiotics, it may cause sensitization or allergic reactions in sensitive individuals[2]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Two pairs of powder-free nitrile or neoprene gloves meeting ASTM D6978 standards[3][4][5].Prevents skin contact and potential allergic reactions. Double gloving minimizes contamination risk during removal.
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and aerosols, preventing eye irritation or absorption.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Provides a barrier against contamination of clothing and skin.
Respiratory Protection NIOSH-approved respirator.Essential when handling the powder form to prevent inhalation of fine particles.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills and falling objects.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with this compound. The following step-by-step operational plan should be integrated into all laboratory protocols involving this compound.

Preparation and Planning
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment.

  • SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and handling precautions.

  • Emergency Preparedness: Ensure all lab personnel know the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Designated Work Area: Handle this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation. Cover the work surface with disposable, plastic-backed absorbent paper.

Handling Procedures
  • Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Weighing: When weighing the compound, use a balance with a draft shield or conduct the weighing within a chemical fume hood to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even after wearing gloves.

Post-Handling and Decontamination
  • Decontamination: After each use, decontaminate all work surfaces and equipment.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container. Do not dispose of down the drain to avoid release into the environment.

  • Sharps: Dispose of contaminated needles, syringes, and other sharps in a designated sharps container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

Emergency Procedures: Spill Response

In the event of a this compound spill, a swift and organized response is essential to mitigate exposure and environmental contamination.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert DonPPE Don Full PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area with Alcohol Collect->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose Report Document Spill and Response Actions Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.